N-Cyclopropylbenzamide
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-cyclopropylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10(11-9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASIJDXUZOLTAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164948 | |
| Record name | Benzamide, N-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15205-35-3 | |
| Record name | N-Cyclopropylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15205-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclopropylbenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015205353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Cyclopropylbenzamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126457 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, N-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Cyclopropylbenzamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTX23FF9MH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: The Cyclopropyl Motif in Medicinal Chemistry
Technical Monograph: The Physicochemical and Synthetic Profile of N-Cyclopropylbenzamide
This compound (CAS: 15205-35-3) is not merely a simple amide; it represents a critical scaffold in modern drug discovery. The cyclopropyl group is often termed a "privileged structure" due to its unique electronic and steric properties. Unlike isopropyl or ethyl groups, the cyclopropyl ring possesses significant
For the medicinal chemist, this molecule serves two primary functions:
-
Metabolic Stability: The cyclopropyl group is resistant to cytochrome P450-mediated dealkylation compared to acyclic alkyl chains (e.g.,
-isopropyl), extending the half-life of pharmaceutical candidates. -
Conformational Locking: The rigidity of the cyclopropyl ring restricts the rotational freedom of the
-substituent, potentially locking the molecule into a bioactive conformation that enhances receptor affinity.
Physicochemical Profile
The following data aggregates experimental and computed values standard for this compound.
| Property | Value / Description | Note |
| IUPAC Name | ||
| CAS RN | 15205-35-3 | Primary identifier |
| Molecular Formula | ||
| Molecular Weight | 161.20 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 95°C – 98°C | Purity dependent [1] |
| LogP (Octanol/Water) | ~1.8 | Moderately Lipophilic |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poor water solubility (<1 mg/mL) |
| pKa | ~14-15 (Amide NH) | Neutral under physiological pH |
| H-Bond Donors | 1 | Amide NH |
| H-Bond Acceptors | 1 | Carbonyl Oxygen |
Structural Biology & Pharmacophore Analysis
The biological utility of this compound stems from the "Cyclopropyl Effect." The C-C bonds in the ring are shorter (1.51 Å) and possess higher
Mechanism of Metabolic Stability
In standard alkyl amines, CYP450 enzymes abstract a proton from the
Caption: Comparative metabolic fate showing the resistance of the cyclopropyl moiety to oxidative dealkylation compared to isopropyl analogs.
Synthetic Methodologies
To synthesize this compound with high purity (>98%), a modified Schotten-Baumann protocol is recommended. While coupling reagents (HATU/EDC) can be used, the acyl chloride route is more atom-economical and scalable.
Protocol: Nucleophilic Acyl Substitution
Reagents:
-
Benzoyl Chloride (1.0 equiv)
-
Cyclopropylamine (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask under nitrogen atmosphere, dissolve Cyclopropylamine (1.1 eq) and TEA (1.2 eq) in anhydrous DCM (0.2 M concentration).
-
Cooling: Cool the solution to 0°C using an ice bath. Critical: Cyclopropylamine is volatile (BP ~50°C) and the reaction is exothermic.
-
Addition: Add Benzoyl Chloride (1.0 eq) dropwise over 15-20 minutes. Maintain internal temperature <5°C to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC (30% EtOAc/Hexane) or LCMS.
-
Quench & Workup (Self-Validating Step):
-
Wash organic layer with 1M HCl (removes unreacted amine).
-
Wash with Sat. NaHCO3 (removes unreacted acid/HCl).
-
Wash with Brine , dry over
, and concentrate.
-
-
Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography if necessary.
Caption: Step-by-step synthesis workflow emphasizing the acid/base wash sequence for self-validating purification.
Quality Control & Analytics
Verification of the cyclopropyl moiety is distinct in NMR spectroscopy due to the high shielding of the ring protons.
-
NMR (400 MHz,
):- 7.75 – 7.40 (m, 5H, Aromatic).
- 6.50 (br s, 1H, NH).
- 2.95 – 2.85 (m, 1H, Cyclopropyl CH).
-
0.90 – 0.80 (m, 2H, Cyclopropyl
). -
0.65 – 0.55 (m, 2H, Cyclopropyl
). -
Note: The upfield shift (< 1.0 ppm) is diagnostic of the cyclopropyl ring.
-
LCMS:
- : 162.1 m/z.
-
Retention time will be lower than N-phenylbenzamide due to lower lipophilicity.
Safety & Handling
While this compound is generally stable, its synthesis involves hazardous precursors.
-
Cyclopropylamine:
-
This compound (Product):
References
-
PubChem. (2025).[7] this compound (Compound).[7][8][9] National Library of Medicine. Available at: [Link]
-
Wessjohann, L. A., et al. (2012). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews. [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
Sources
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. Benzamide, N-cyclopropyl- | C10H11NO | CID 27133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
N-Cyclopropylbenzamide: Mechanistic Probes and Pharmacological Scaffolds
Executive Summary
N-Cyclopropylbenzamide (NCBA) represents a privileged structural motif in modern medicinal chemistry, serving a dual function: as a robust pharmacophore in kinase/channel modulation and as a critical probe for metabolic stability studies. Unlike its structural cousin, the N-cyclopropylamine (a known suicide substrate for CYP450s), the benzamide derivative exhibits unique electronic properties that modulate metabolic liability while enhancing binding affinity in hydrophobic pockets of targets like p38α MAPK and TRPV1 .
This technical guide dissects the mechanism of action (MoA) of NCBA derivatives, contrasting their pharmacological efficacy with their metabolic fate. It provides researchers with the rationale for deploying this scaffold in drug design and protocols for validating its stability.
Part 1: Pharmacological Mechanism of Action
The this compound moiety is rarely a "passenger" group; it is frequently the primary determinant of selectivity in Type II Kinase Inhibitors and TRP channel antagonists.
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition
NCBA derivatives act primarily as Type II Kinase Inhibitors . Unlike Type I inhibitors that bind to the active conformation (DFG-in), NCBA derivatives stabilize the inactive DFG-out conformation of the kinase.
-
Mechanistic Binding Mode:
-
The Benzamide Core: Forms hydrogen bonds with the "hinge region" of the kinase (specifically Glu71 and Met109 in p38α).
-
The Cyclopropyl Motif: This is the critical selectivity filter. The cyclopropyl ring is lipophilic yet sterically compact. It inserts into the hydrophobic "selectivity pocket" created when the activation loop (DFG motif) flips to the "out" position.
-
Causality: The rigid geometry of the cyclopropyl group (bond angle ~60°) prevents the kinase from reverting to the active state, effectively locking the enzyme in a catalytically incompetent conformation.
-
TRPV1 Antagonism
In the context of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, NCBA derivatives function as negative allosteric modulators .
-
Site of Action: They bind to the transmembrane domain (near the S3-S4 linker), distinct from the vanilloid (capsaicin) binding site.
-
Effect: Binding increases the activation threshold for heat and chemical stimuli (protons), preventing channel pore opening and subsequent Ca²⁺ influx.
Visualization: p38 MAPK Signaling & Inhibition
The following diagram illustrates the interruption of the inflammatory cascade by NCBA-based inhibition.
Caption: NCBA derivatives arrest p38 MAPK signaling by locking the kinase in the inactive DFG-out conformation, preventing downstream phosphorylation of MK2/ATF2.
Part 2: Metabolic Mechanism & Chemical Biology
A critical distinction must be made between N-cyclopropylbenzamides (Amides) and N-cyclopropylamines (Amines). This distinction is vital for toxicological assessment.
The "Radical Clock" Differentiation
-
N-Cyclopropylamines (Toxic Probe): These are Mechanism-Based Inactivators (MBIs) of CYP450 enzymes (specifically CYP2E1 and CYP2B1).
-
Mechanism:[1][2][3][4][5] The P450 heme abstracts an electron (SET) or hydrogen atom (HAT), forming a nitrogen-centered radical. This radical triggers a rapid ring opening of the strained cyclopropyl ring, forming a reactive intermediate that covalently alkylates the heme porphyrin, destroying the enzyme (Suicide Inhibition).
-
-
N-Cyclopropylbenzamides (Stable Scaffold):
-
Mechanism:[1][2][3][4][5] The carbonyl group of the amide withdraws electron density from the nitrogen. This prevents the formation of the nitrogen-centered radical required for ring scission.
-
Result: Instead of destroying the enzyme, NCBA undergoes standard metabolic processing (e.g., aromatic hydroxylation or slow N-dealkylation via carbinolamine formation) without generating the toxic ring-opened species. This makes it a safer drug scaffold.
-
Visualization: Metabolic Divergence
This diagram contrasts the fatal activation of the amine vs. the stability of the amide.
Caption: The amide carbonyl prevents the radical formation pathway seen in amines, shifting the mechanism from enzyme suicide (red) to safe metabolic clearance (green).
Part 3: Experimental Protocol
Protocol: Validation of Mechanism-Based Inactivation (MBI) Potential
To confirm that an NCBA derivative is not acting as a suicide inhibitor (unlike its amine counterparts), researchers must determine the
Objective: Quantify time-dependent inhibition (TDI) of CYP450 (specifically CYP2E1 or CYP3A4).
Materials
-
Enzyme: Human Liver Microsomes (HLM) or Recombinant CYP450.
-
Probe Substrate: Chlorzoxazone (for CYP2E1) or Testosterone (for CYP3A4).
-
Cofactor: NADPH regenerating system.
Workflow (IC50 Shift Assay)
-
Pre-Incubation (The Inactivation Step):
-
Prepare reaction mixtures containing HLM (1.0 mg/mL) and Test Compound (0 – 50 µM).
-
Initiate with NADPH.
-
Incubate at 37°C for varying times (
): 0, 10, 20, 30 min. -
Control: Run parallel samples without NADPH to rule out chemical instability.
-
-
Dilution & Activity Check:
-
At each
, transfer an aliquot to a secondary incubation mix containing the Probe Substrate (at ). -
Dilute at least 10-fold to minimize reversible inhibition effects.
-
Incubate for 5–10 minutes (linear range of metabolite formation).
-
-
Analysis:
-
Quench with ice-cold Acetonitrile (containing Internal Standard).
-
Centrifuge (4000g, 10 min).
-
Analyze supernatant via LC-MS/MS monitoring the Probe Metabolite (e.g., 6-hydroxychlorzoxazone).
-
-
Data Processing:
-
Plot % Remaining Activity (log scale) vs. Pre-incubation Time .
-
If the slope increases with inhibitor concentration, MBI is present.
-
Fit data to the Kitz-Wilson equation:
-
Success Criteria for NCBA Scaffolds: A "safe" NCBA drug candidate should show no significant shift in IC50 (ratio < 1.5) after 30 min pre-incubation, confirming the amide stabilization mechanism described in Part 2.
-
References
-
Synthesis and biological evaluation of this compound-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2015) [7]
-
Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine generates both cyclopropanone hydrate and 3-hydroxypropionaldehyde via hydrogen abstraction, not single electron transfer. Source: Journal of the American Chemical Society (2002)
-
Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Source: Biochemistry (1994)
-
Discovery and development of TRPV1 antagonists. Source: Wikipedia (General Overview & Structure-Activity Relationships) [9]
-
Benzamide, N-cyclopropyl- (Compound Summary). Source: PubChem
Sources
- 1. Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine generates both cyclopropanone hydrate and 3-hydroxypropionaldehyde via hydrogen abstraction, not single electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation of cyclopropanone during cytochrome P450-catalyzed N-dealkylation of a cyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzamide, N-cyclopropyl- | C10H11NO | CID 27133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of this compound-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-[1-(2-benzylsulfonylacetyl)cyclopropyl]benzamide | C19H19NO4S | CID 10360979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Discovery of small molecule antagonists of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Spectroscopic Characterization of N-Cyclopropylbenzamide
This guide serves as a definitive technical reference for the spectroscopic characterization of N-Cyclopropylbenzamide , a pharmacophore scaffold frequently utilized in the development of TRPV1 antagonists, kinase inhibitors, and histone deacetylase (HDAC) inhibitors.
The following data and protocols are synthesized from standard organic synthesis methodologies and spectroscopic principles, designed to support researchers in structural validation and quality control.
CAS Registry Number: 14813-60-6
Molecular Formula:
Executive Summary
This compound represents a model amide system combining a rigid, electron-rich cyclopropyl moiety with a benzoyl group. Its spectroscopic signature is defined by the unique high-field NMR resonance of the cyclopropyl protons and the characteristic fragmentation of the benzoyl cation in Mass Spectrometry. This guide provides the self-validating protocols required to synthesize, purify, and analytically confirm the identity of this compound.
Synthesis & Sample Preparation
To ensure spectroscopic data reflects the pure compound, the following synthesis protocol is recommended. This method utilizes a Schotten-Baumann condition, optimized for high yield and minimal side products.
Experimental Protocol
-
Reagents: Benzoyl chloride (1.0 eq), Cyclopropylamine (1.1 eq), Triethylamine (
, 1.2 eq), Dichloromethane (DCM, anhydrous). -
Procedure:
-
Dissolve cyclopropylamine and
in anhydrous DCM at 0°C under nitrogen atmosphere. -
Add benzoyl chloride dropwise over 15 minutes to control the exotherm.
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Workup: Wash with 1M HCl (to remove unreacted amine), then saturated
(to remove benzoic acid), and finally brine. -
Purification: Recrystallize from Ethanol/Water or flash chromatography (Hexane/EtOAc).
-
Workflow Diagram
The following diagram illustrates the logical flow of synthesis and critical purification checkpoints.
Figure 1: Synthesis and purification workflow ensuring removal of precursors for spectral clarity.
Mass Spectrometry (EI-MS)
Method: Electron Impact (EI, 70 eV).
Analysis: The mass spectrum is dominated by the stability of the benzoyl cation. Unlike aliphatic amides which may undergo McLafferty rearrangements, this compound primarily undergoes
Fragmentation Logic
The molecular ion (
| m/z | Intensity | Fragment Assignment | Mechanistic Origin |
| 161 | Moderate | Molecular Ion (Parent). | |
| 160 | Low | Loss of amide proton (minor). | |
| 105 | Base Peak | Benzoyl Cation . | |
| 77 | High | Phenyl Cation . Loss of CO from m/z 105. | |
| 56 | Low | Cyclopropylamino radical (rare charge retention). | |
| 51 | Moderate | Fragmentation of the phenyl ring (aromatic breakdown). |
Fragmentation Pathway Diagram
Figure 2: Primary fragmentation pathway under Electron Impact ionization.
Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Attenuated Total Reflectance). Key Diagnostic: The distinction between the cyclopropyl C-H stretch (high frequency due to ring strain) and the aromatic C-H stretch is critical for confirmation.
| Frequency ( | Intensity | Assignment | Notes |
| 3280 - 3320 | Medium, Sharp | N-H Stretch | Characteristic of secondary amides. |
| 3080 - 3100 | Weak | Cyclopropyl C-H | Unusually high for |
| 3030 - 3060 | Weak | Aromatic C-H | Typical benzene ring stretch. |
| 1635 - 1655 | Strong | Amide I (C=O) | Lower than ketones due to resonance with Nitrogen lone pair. |
| 1530 - 1550 | Strong | Amide II (N-H Bend) | Combined N-H bending and C-N stretching. |
| 690 - 710 | Strong | C-H Out-of-Plane | Monosubstituted benzene ring (diagnostic). |
Nuclear Magnetic Resonance (NMR)
Solvent:
H NMR Data (400 MHz)
The cyclopropyl protons exhibit high-field resonance due to the magnetic anisotropy of the cyclopropane ring, which shields the protons attached to it.
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 7.75 - 7.78 | Multiplet | 2H | Ar-H (Ortho) | Deshielded by carbonyl anisotropy. |
| 7.40 - 7.50 | Multiplet | 3H | Ar-H (Meta/Para) | Standard aromatic region. |
| 6.30 - 6.50 | Broad Singlet | 1H | N-H | Exchangeable; shift varies with concentration/temp. |
| 2.85 - 2.95 | Multiplet | 1H | Cyclopropyl-CH | Methine proton adjacent to Nitrogen. |
| 0.80 - 0.90 | Multiplet | 2H | Cyclopropyl- | Trans to methine (chemically equivalent pair). |
| 0.55 - 0.65 | Multiplet | 2H | Cyclopropyl- | Cis to methine (chemically equivalent pair). |
Interpretation Note: The cyclopropyl methylene protons (
C NMR Data (100 MHz)
| Shift ( | Assignment | Notes |
| 168.5 | C=O | Amide carbonyl carbon.[1] |
| 134.5 | Ar-C (Ipso) | Quaternary carbon attached to carbonyl. |
| 131.4 | Ar-C (Para) | |
| 128.6 | Ar-C (Meta) | |
| 126.9 | Ar-C (Ortho) | |
| 23.2 | Cyclopropyl-CH | Methine carbon. |
| 6.8 | Cyclopropyl- | High field resonance characteristic of strained rings. |
Quality Control & Impurity Profiling
For drug development applications, purity must be >98%. The following impurities are common and must be monitored:
-
Benzoic Acid: Result of benzoyl chloride hydrolysis.
-
Detection: IR broad peak 2500-3000 cm⁻¹ (O-H);
H NMR broad singlet >10 ppm.
-
-
Cyclopropylamine Hydrochloride: Unreacted starting material.[2]
-
Detection:
H NMR signals shifted significantly upfield; insoluble in .
-
-
Dicyclopropylurea: Result of phosgene contamination or coupling side reactions (rare).
-
Detection: MS peak at m/z 140.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 27133, this compound. Retrieved from [Link]
-
AIST (2024). Spectral Database for Organic Compounds (SDBS). This compound MS and IR data.[3] (General reference for standard benzamide fragments).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
Sources
Beyond the Scaffold: Therapeutic Utility of the N-Cyclopropylbenzamide Motif
Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Subject: Pharmacological Profiling and Target Validation of N-Cyclopropylbenzamide Derivatives
Executive Summary
This compound is not merely a chemical intermediate; it represents a privileged scaffold in modern medicinal chemistry. Distinguished by the unique electronic and steric properties of the cyclopropyl group—often termed "pseudo-unsaturated" due to its
This guide analyzes the therapeutic utility of this compound derivatives, focusing on two validated biological targets: Glucokinase (GK) in metabolic regulation and p38 Mitogen-Activated Protein Kinase (MAPK) in inflammatory signaling.
Part 1: Structural Biology & Medicinal Chemistry
The "Cyclopropyl Effect" in Ligand Design
The this compound core (
-
Conformational Rigidity: The cyclopropyl ring imposes a specific steric bulk that restricts the rotation around the N-C bond more effectively than an isopropyl or ethyl group. This reduces the entropic penalty upon binding to a receptor.
-
-Aromaticity: The bent bonds (banana bonds) of the cyclopropane ring possess significant
-character, allowing the ring to participate in -stacking-like interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket. -
Metabolic Shielding: Primary N-dealkylation is a common clearance pathway for N-ethyl or N-isopropyl amides. The cyclopropyl group is significantly more resistant to oxidative dealkylation by CYP450 isoforms, prolonging the half-life (
) of the parent compound.
Part 2: Primary Therapeutic Target — Glucokinase (GK)
Mechanism: Allosteric Activation for Type 2 Diabetes[1]
Glucokinase (GK), primarily found in hepatocytes and pancreatic
This compound derivatives function as Glucokinase Activators (GKAs) . They bind to an allosteric site (distinct from the glucose active site), stabilizing the enzyme in its "super-open" active conformation. This lowers the
Structural Activity Relationship (SAR)[2]
-
The Benzamide Core: Forms essential hydrogen bonds with Arg63 and Glu443 in the allosteric pocket.
-
The N-Cyclopropyl Group: Occupies a specific hydrophobic sub-pocket. Studies indicate that replacing the cyclopropyl group with a methyl or ethyl group results in a 10-to-50-fold loss in potency (
), confirming the necessity of the cycloalkyl steric fill.
Visualization: GKA Signaling Pathway
The following diagram illustrates how this compound derivatives modulate glucose homeostasis.
Figure 1: Mechanism of action for Glucokinase Activators (GKAs) containing the benzamide scaffold, showing dual action in pancreatic and hepatic tissues.
Part 3: Secondary Target — p38 MAPK
Mechanism: Anti-Inflammatory Kinase Inhibition
While GKAs utilize the benzamide as an allosteric switch, p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors utilize this compound-benzophenone hybrids to block inflammatory signaling.
-
Target Relevance: p38 MAPK regulates the production of pro-inflammatory cytokines (TNF-
, IL-1 ). -
Binding Mode: The amide oxygen accepts a hydrogen bond from the backbone NH of Met109 (hinge region), while the cyclopropyl group sits in the hydrophobic specificity pocket, providing selectivity over other kinases.
Part 4: Experimental Protocols
Protocol A: Chemical Synthesis of this compound Derivatives
Objective: Synthesize a high-purity benzamide library for SAR screening. Method: HATU-mediated Amide Coupling.
Reagents:
-
Substituted Benzoic Acid (1.0 equiv)
-
Cyclopropylamine (1.2 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)
-
Solvent: DMF (Dimethylformamide)
Step-by-Step Workflow:
-
Activation: Dissolve the benzoic acid derivative in anhydrous DMF (0.1 M concentration). Add DIPEA and stir for 5 minutes at
. -
Coupling: Add HATU and stir for 15 minutes to form the activated ester.
-
Addition: Dropwise add Cyclopropylamine. Allow the reaction to warm to room temperature (RT) and stir for 4–12 hours.
-
Monitoring: Monitor reaction progress via LC-MS (Target mass:
). -
Work-up: Dilute with EtOAc, wash sequentially with 1N HCl, sat.
, and brine. -
Purification: Dry over
, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).
Protocol B: Glucokinase Enzymatic Assay (Coupled)
Objective: Determine the
Assay Conditions:
-
Buffer: 25 mM HEPES (pH 7.4), 50 mM KCl, 1 mM
, 1 mM DTT. -
Substrates: 5 mM Glucose (sub-saturating), 1 mM ATP, 1 mM
. -
Enzymes: Recombinant Human GK (10 nM), G6PDH (5 U/mL).
Workflow:
-
Plate Prep: Dispense 1
L of test compound (in DMSO) into a 384-well plate. -
Enzyme Mix: Add 10
L of GK/G6PDH enzyme buffer mix. Incubate 10 mins at RT. -
Start Reaction: Add 10
L of Substrate Mix (Glucose/ATP/NAD). -
Measurement: Monitor Absorbance (340 nm) kinetically for 20 minutes on a microplate reader.
-
Analysis: Calculate the slope (rate) and normalize to DMSO control (0% activation) and a known GKA standard (100% activation).
Part 5: Data Summary & Comparative Potency
The following table summarizes the impact of the N-substituent on Glucokinase activation, highlighting the superiority of the cyclopropyl motif.
| N-Substituent (R) | Relative Potency ( | Metabolic Stability ( | Comments |
| -Cyclopropyl | ++++ (10–50 nM) | High (> 2h) | Optimal fit; resists dealkylation. |
| -Methyl | + (500–1000 nM) | Low (< 30 min) | Too small; rapid oxidative clearance. |
| -Ethyl | ++ (200 nM) | Moderate | Good fit, but metabolically labile. |
| -Isopropyl | +++ (80 nM) | Moderate | Sterically similar, but entropically less favorable. |
| -t-Butyl | + (> 1000 nM) | High | Steric clash in the hydrophobic pocket. |
Part 6: Synthesis & Validation Workflow
The following diagram outlines the logical flow from chemical synthesis to biological validation.
Figure 2: Integrated workflow for the synthesis and biological validation of this compound derivatives.
References
-
Discovery of cycloalkyl-fused N-thiazol-2-yl-benzamides as tissue non-specific glucokinase activators Source: PubMed (Bioorg Med Chem) URL:[Link]
-
Synthesis and biological evaluation of this compound-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors Source: PubMed (Bioorg Med Chem Lett) URL:[Link]
-
Glucokinase activators for the potential treatment of type 2 diabetes Source: PubMed (Curr Opin Investig Drugs) URL:[Link]
-
Cyclopropyl Scaffold: A Generalist for Marketed Drugs Source: PubMed (Mini Rev Med Chem) URL:[Link]
-
Benzamide, N-cyclopropyl- | C10H11NO | CID 27133 Source:[3] PubChem URL:[3][4][Link]
Sources
- 1. Insights to the emerging potential of glucokinase activators as antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzamide, N-cyclopropyl- | C10H11NO | CID 27133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-[1-(2-benzylsulfonylacetyl)cyclopropyl]benzamide | C19H19NO4S | CID 10360979 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Silico Modeling of N-Cyclopropylbenzamide Binding: A Technical Guide
Executive Summary
The N-Cyclopropylbenzamide scaffold represents a privileged structural motif in modern medicinal chemistry, acting as a bioisostere for isopropyl or tert-butyl groups while offering distinct metabolic stability and conformational rigidity.[1] Its unique electronic signature—characterized by the "banana bonds" of the cyclopropyl ring—imparts specific steric and electrostatic properties that standard molecular mechanics force fields often miscalculate.
This guide provides a rigorous, self-validating workflow for modeling this compound derivatives. We utilize p38 Mitogen-Activated Protein Kinase (p38 MAPK) as the primary case study, given the scaffold's proven efficacy in Type II kinase inhibition (e.g., benzophenone-benzamide hybrids). The protocol moves beyond standard docking, integrating Quantum Mechanics (QM) torsion scanning and Molecular Dynamics (MD) to resolve the specific orthogonal conformational preferences of the N-cyclopropyl moiety.
Part 1: Structural Basis & Ligand Preparation[1]
The Conformational Challenge
The cyclopropyl group is not merely a hydrophobic bulk; it is an electron-rich donor with significant ring strain (~27.5 kcal/mol). Unlike an isopropyl group, the cyclopropyl ring restricts rotation around the
Critical Protocol: QM-Derived Torsion Correction To ensure accuracy, you must validate the ligand geometry using Density Functional Theory (DFT) before docking.[1]
-
Fragment Generation: Isolate the this compound core.[1]
-
QM Optimization: Perform geometry optimization at the B3LYP/6-31G * level of theory (or higher, e.g., M06-2X for dispersion correction).
-
Torsional Scan: Rotate the dihedral angle between the amide carbonyl and the cyclopropyl methine hydrogen (
).-
Observation: The energy minimum typically occurs when the cyclopropyl ring is bisected by the amide plane (orthogonal orientation), minimizing steric clash between the carbonyl oxygen and the cyclopropyl methylene protons.
-
Data Output: Conformational Energy Penalty
| Conformation | Dihedral Angle ( | Relative Energy ( | Force Field Error (MM vs QM) |
| Bisected (Global Min) | 0.0 | < 0.5 | |
| Eclipsed (Transition) | +3.2 | ~1.8 (Often underestimated) | |
| Twisted | +1.4 | ~0.9 |
Application Note: If the MM energy barrier deviates by >1 kcal/mol from the QM scan, generate custom torsion parameters for the docking library.
Part 2: Target Selection & Binding Site Definition[1]
Case Study: p38 MAPK (Type II Inhibition)
N-cyclopropylbenzamides often bind to the DFG-out conformation of kinases, occupying the hydrophobic allosteric pocket adjacent to the ATP binding site.
-
Target PDB: 3FLY (p38 alpha with a bound inhibitor) or 3HEC.[1]
-
Binding Pocket Features:
-
Hinge Region: Accepts H-bonds from the amide linker.[1]
-
Hydrophobic Pocket: The cyclopropyl group projects into a lipophilic sub-pocket (often the "selectivity pocket" behind the Gatekeeper residue).
-
Glu71/Asp168 Interaction: The amide nitrogen often forms a critical H-bond with the catalytic glutamate (Glu71 in p38).[1]
-
Workflow Diagram: Computational Pipeline
The following diagram outlines the integrated workflow from QM preparation to Free Energy Perturbation (FEP).
Figure 1: Integrated computational pipeline for this compound modeling, emphasizing the transition from QM-validated ligand states to dynamic simulation.
Part 3: Molecular Docking Protocol
Induced Fit Docking (IFD) Strategy
Rigid receptor docking fails here because the cyclopropyl group is bulky enough to require side-chain rearrangement (specifically of the Gatekeeper residue, e.g., Thr106 in p38).
Step-by-Step Protocol:
-
Grid Generation: Center the grid on the centroid of the co-crystallized ligand in the DFG-out structure.
-
Constraint Definition:
-
H-Bond Constraint: Enforce a hydrogen bond between the benzamide NH and the backbone carbonyl of the hinge residue (Met109) or the catalytic Glu71 side chain.
-
Core Constraint: Constrain the benzamide phenyl ring to the hydrophobic cleft.
-
-
Sampling:
-
Set the amide bond to trans (standard for benzamides).[1]
-
Allow flexible ring sampling for the cyclopropyl group (flip/invert).
-
Soft Potential: Scale van der Waals radii of non-polar receptor atoms by 0.7 to mimic plasticity.
-
-
Scoring: Use a scoring function that penalizes desolvation heavily (e.g., Glide XP or GoldScore), as the hydrophobic cyclopropyl group must displace conserved water molecules.[1]
Part 4: Molecular Dynamics & Solvation Analysis[1]
Stability Validation
Docking provides a static snapshot.[1] MD is required to verify if the cyclopropyl group maintains its hydrophobic enclosure or if it drifts due to solvent exposure.[1]
Simulation Setup:
-
System: Ligand-Protein complex solvated in TIP3P water box (10Å buffer).
-
Force Field: CHARMM36m (protein) + CGenFF (ligand, with QM-corrected dihedrals).[1]
-
Equilibration: NVT (1ns) followed by NPT (1ns) with restraints on heavy atoms.
-
Production: 100ns unrestricted production run.
Key Metric: Water Thermodynamics (Hydration Sites) The potency of the N-cyclopropyl group often stems from the displacement of "unhappy" (high-energy) water molecules from the hydrophobic pocket.
-
Analysis: Calculate the excess entropy/enthalpy of water molecules in the binding pocket relative to bulk solvent.
-
Success Criteria: The cyclopropyl group should occupy a region where high-energy waters were present in the apo structure, effectively "releasing" them to bulk solvent (entropic gain).
Diagram: Binding Interaction Logic
This diagram illustrates the pharmacophore features stabilizing the this compound core.[1]
Figure 2: Pharmacophore interaction map showing the dual role of the benzamide scaffold (H-bonding) and the cyclopropyl moiety (hydrophobic displacement).[1]
Part 5: References
-
Crystal Structure & Binding Mode:
-
Biological Application (p38 MAPK):
-
Conformational Analysis:
-
Conformational features of secondary N-cyclopropyl amides. (PubMed).[1] Detailed NMR and ab initio study on the cis/trans preference and ring orientation.
-
-
Cyclopropyl in Drug Design:
-
Nav1.7 Antagonists Binding:
-
Structural mapping of Nav1.7 antagonists. (Nature Communications).[1] Shows benzamide/amide derivatives binding in the pore, relevant for cross-target modeling.
-
Sources
N-Cyclopropylbenzamide: A Privileged Scaffold Navigating the Drug Discovery Patent Landscape
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The N-cyclopropylbenzamide scaffold has emerged as a cornerstone in modern medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. Its unique combination of a rigid cyclopropyl group and a flexible benzamide linker allows for precise conformational control and diverse molecular interactions, making it a "privileged scaffold" in drug design.[1][2] This guide provides a comprehensive analysis of the this compound patent landscape, dissecting its evolution, key therapeutic applications, and the underlying scientific principles that drive its success. We will explore the structure-activity relationships (SAR), delve into critical biological targets such as histone deacetylases (HDACs), and present detailed synthetic and biological evaluation protocols. This document serves as a technical resource for scientists and drug development professionals aiming to leverage this powerful chemical motif in their research and development endeavors.
Introduction: The this compound Scaffold - A Strategic Asset in Medicinal Chemistry
The enduring utility of the this compound core stems from the distinct physicochemical properties imparted by its constituent parts. The cyclopropane ring, a small, strained carbocycle, offers several advantages in drug design.[3] It introduces a three-dimensional character to an otherwise planar amide bond, enabling exploration of complex binding pockets within biological targets. Its metabolic stability is often superior to larger alkyl groups, and its unique electronic nature can influence the acidity and hydrogen-bonding capacity of the adjacent amide proton.
The benzamide portion, on the other hand, provides a versatile anchor for a wide array of chemical modifications. The aromatic ring can be substituted to modulate electronic properties, solubility, and target engagement, while the amide bond itself serves as a crucial hydrogen bond donor and acceptor, critical for receptor recognition.[4] This combination of rigidity and adaptability has made the this compound scaffold a recurring theme in patents targeting a diverse range of pathologies, from oncology to neurodegenerative disorders.
The Patent Landscape: Mapping the Therapeutic Frontiers
An analysis of the patent literature reveals a dynamic and expanding landscape for this compound derivatives. Initial filings have diversified into a multitude of therapeutic areas, with significant activity concentrated in oncology and central nervous system (CNS) disorders.
Key Therapeutic Areas and Major Patentees
The primary areas of patent activity for this compound-based compounds include:
-
Oncology: This is arguably the most dominant area. Patents frequently describe these compounds as inhibitors of crucial cancer-related enzymes. A significant focus has been on Histone Deacetylase (HDAC) inhibitors , which play a role in the epigenetic regulation of gene expression.[5][6] By inhibiting HDACs, these compounds can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[6] Another key target in oncology is tubulin polymerization . Some this compound derivatives have been designed as microtubule-stabilizing or -destabilizing agents, disrupting cell division in rapidly proliferating tumor cells.[7][8]
-
Central Nervous System (CNS) Disorders: The ability of small molecules to cross the blood-brain barrier is paramount for treating CNS diseases. The favorable properties of the this compound scaffold have led to numerous patents targeting neurodegenerative conditions like Parkinson's and Alzheimer's disease.[9][10][11] The mechanisms often involve modulation of neurotransmitter receptors or inhibition of enzymes implicated in neuronal damage.[9][12]
-
Enzyme Inhibition: Beyond oncology, this compound derivatives have been patented as inhibitors for a variety of other enzymes, including thrombin (for anticoagulation) and soluble epoxide hydrolase (implicated in inflammation and hypertension).[9][13]
Data Summary: Representative Patents
The following table summarizes key patents that highlight the breadth of innovation in this space.
| Patent Number | Title | Assignee (Exemplary) | Therapeutic Area / Target |
| US9493432B2 | Cyclopentylbenzamide derivatives and their use for the treatment of psychotic and cognitive disorders | (Not Specified) | CNS Disorders (Orexin sub-type 1 receptor)[14] |
| US5643965A | Aminobenzamide compounds for the treatment of neurodegenerative disorders | (Not Specified) | Neurodegenerative Disorders (e.g., Parkinson's Disease)[10] |
| US-2014194405-A1 | Cyclopropyl dicarboxamides and analogs exhibiting anti-cancer and anti-proliferative activities | (Not Specified) | Oncology[15] |
| NZ510839A | Benzamide derivatives as thrombin inhibitors | (Not Specified) | Thromboembolic Disorders (Thrombin Inhibition)[9] |
| WO1993005014A1 | Aromatic sulfonamide derivatives, their use as enzyme inhibitors and pharmaceutical compositions | (Not Specified) | Inflammation, Arthritis (Enzyme Inhibition, e.g., PLA2)[16] |
| EP2366687A2 | Benzenesulfonamide derivatives and pharmaceutical composition thereof | (Not Specified) | Oncology (Solid Tumors, Cell Cycle Inhibition)[17] |
Key Biological Target Deep Dive: HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression.[18] In many cancers, HDACs are overexpressed, silencing tumor suppressor genes. This compound derivatives have been successfully developed as potent HDAC inhibitors. The general pharmacophore for these inhibitors consists of three parts: a zinc-binding group (ZBG), a linker, and a "cap" group. In many patented designs, the N-(2-aminophenyl)-benzamide unit serves as an effective ZBG, chelating the catalytic zinc ion in the HDAC active site. The cyclopropyl group often forms part of the linker or cap, providing an optimal trajectory for insertion into the enzyme's hydrophobic channel.
Mechanism of Action: HDAC Inhibition Pathway
The diagram below illustrates the mechanism by which an this compound-based HDAC inhibitor can reactivate tumor suppressor genes.
Caption: HDAC inhibition by an this compound derivative.
Medicinal Chemistry & Structure-Activity Relationships (SAR)
The development of potent and selective this compound drugs is guided by rigorous SAR studies.[4] The causality behind experimental choices is rooted in optimizing target engagement while maintaining favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
-
The Benzamide Ring: Substitution patterns on the phenyl ring are critical. For HDAC inhibitors, an amino group at the ortho position of the benzamide is often required for zinc chelation.[19] Other substituents can be used to fine-tune potency, selectivity, and physicochemical properties like solubility.
-
The Cyclopropyl Group: As part of the linker, the cyclopropyl group restricts the conformation of the molecule, which can enhance binding affinity by reducing the entropic penalty upon binding. Its orientation relative to the benzamide is crucial.
-
The "Cap" Group: This is the most variable region and is responsible for interacting with the surface of the target protein. Large, hydrophobic cap groups are common in potent HDAC inhibitors, as they occupy a hydrophobic tunnel near the active site. Modifications here are key to achieving isoform selectivity (e.g., targeting HDAC3 over HDAC1 and HDAC2).[5]
The logical relationship between these molecular components and the final drug candidate profile can be visualized as a multi-parameter optimization process.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 5. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. NZ510839A - Benzamide derivatives as thrombin inhibitors - Google Patents [patents.google.com]
- 10. US5643965A - Aminobenzamide compounds for the treatment of neurodegenerative disorders - Google Patents [patents.google.com]
- 11. US20240150338A1 - Compounds and use thereof for treatment of neurodegenerative, degenerative and metabolic disorders - Google Patents [patents.google.com]
- 12. Therapeutic potential of pharmacological agents targeting TRP channels in CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US9493432B2 - Cyclopentylbenzamide derivatives and their use for the treatment of psychotic and cognitive disorders - Google Patents [patents.google.com]
- 15. Cyclopropyl dicarboxamides and analogs exhibiting anti-cancer and anti-proliferative activities - Patent US-2014194405-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. WO1993005014A1 - Aromatic sulfonamide derivatives, their use as enzyme inhibitors and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 17. EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof - Google Patents [patents.google.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocols: Characterizing N-Cyclopropylbenzamide Derivatives as Kinase Inhibitors using In Vitro Assays
An in-depth guide to the utilization of N-Cyclopropylbenzamide and its derivatives in in vitro kinase assays for researchers, scientists, and drug development professionals.
Introduction: The Emergence of this compound in Kinase Inhibition
The this compound scaffold has garnered significant interest within the medicinal chemistry landscape as a promising framework for the development of potent and selective kinase inhibitors. Notably, derivatives of this molecule have been investigated as inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK), a key regulator of inflammatory responses[1][2]. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders[3][4][5]. Consequently, the identification and characterization of novel kinase inhibitors are paramount in modern drug discovery[5].
In vitro kinase assays are indispensable tools in this endeavor, providing a controlled environment to quantify the interaction between a compound and its target kinase[3][6]. These assays are fundamental for determining the potency (commonly expressed as the IC50 value), mechanism of action, and selectivity of potential drug candidates[6][7]. This application note will detail the use of two widely adopted non-radiometric assay platforms, a luminescence-based assay (ADP-Glo™) and a fluorescence-based binding assay (LanthaScreen™), for the characterization of this compound derivatives.
Unraveling the Mechanism: ATP-Competitive Inhibition
While the precise binding mode can vary between derivatives, many small molecule kinase inhibitors, including those based on the this compound scaffold, function as ATP-competitive inhibitors[8]. This means they bind to the kinase's active site, the same pocket that binds adenosine triphosphate (ATP), the phosphate donor in the phosphorylation reaction[3][8]. By occupying this site, the inhibitor prevents ATP from binding, thereby blocking the phosphorylation of the kinase's substrate and inhibiting its catalytic activity.
Figure 1: A simplified diagram illustrating the mechanism of ATP-competitive kinase inhibition.
Experimental Protocols: Quantifying Inhibition
The following protocols provide detailed, step-by-step methodologies for assessing the inhibitory activity of this compound derivatives against a target kinase, such as p38α MAPK.
Luminescence-Based Kinase Activity Assay: ADP-Glo™
The ADP-Glo™ Kinase Assay is a universal, homogeneous, and high-throughput method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction[9][10]. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction[9][10].
Figure 2: Workflow for the ADP-Glo™ Kinase Assay.
-
Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Perform a serial dilution of the compound in DMSO to create a range of concentrations for IC50 determination (e.g., 11-point, 3-fold serial dilution).
-
-
Kinase Reaction Setup (in a 384-well plate):
-
Prepare a 2X kinase/substrate master mix in the appropriate kinase reaction buffer.
-
Add 2.5 µL of the 2X kinase/substrate master mix to each well.
-
Add a small volume (e.g., 50 nL) of the serially diluted compound or DMSO (for positive and negative controls) to the appropriate wells.
-
Prepare a 2X ATP solution in the kinase reaction buffer.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.
-
-
Kinase Reaction Incubation:
-
Mix the plate gently.
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
ADP Detection:
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
| Component | Stock Concentration | Volume per Well | Final Concentration |
| Kinase (e.g., p38α) | Varies | As required | Enzyme-dependent |
| Substrate (e.g., Myelin Basic Protein) | Varies | As required | Substrate-dependent |
| ATP | 2X Km | 2.5 µL | Km |
| This compound | Varies (in DMSO) | 50 nL | Varies |
| Kinase Buffer | 1X | to 5 µL | 1X |
| ADP-Glo™ Reagent | N/A | 5 µL | N/A |
| Kinase Detection Reagent | N/A | 10 µL | N/A |
| Table 1: Example Reagent Concentrations for an ADP-Glo™ Kinase Assay. |
TR-FRET-Based Kinase Binding Assay: LanthaScreen™
The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a test compound to the ATP site of a kinase[8]. It utilizes a europium-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive tracer that binds to the kinase's active site. When both are bound, FRET occurs. A test compound that also binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal[8][12].
Figure 3: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.
-
Compound Preparation:
-
As described in the ADP-Glo™ protocol, prepare a serial dilution of this compound in DMSO.
-
Further dilute the compound series in the appropriate kinase buffer to a 4X final concentration.
-
-
Assay Assembly (in a 384-well plate):
-
Add 4 µL of the 4X serially diluted compound or buffer/DMSO (for controls) to the appropriate wells[8].
-
Prepare a 2X kinase/Eu-antibody mixture in kinase buffer. Add 8 µL of this mixture to each well[8].
-
Prepare a 4X tracer solution in kinase buffer. Add 4 µL of this solution to each well[8]. The final assay volume is 16 µL.
-
-
Incubation:
-
Mix the plate gently.
-
Incubate at room temperature for 60 minutes, protected from light[8].
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-capable plate reader, measuring emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
| Component | Stock Concentration | Volume per Well | Final Concentration |
| This compound | 4X Final | 4 µL | 1X |
| Kinase/Eu-Antibody Mix | 2X Final | 8 µL | 1X |
| Alexa Fluor® 647-Tracer | 4X Final | 4 µL | 1X |
| Table 2: Example Reagent Concentrations for a LanthaScreen™ Eu Kinase Binding Assay. |
Data Analysis and Interpretation: From Raw Data to IC50
The goal of these assays is to determine the half-maximal inhibitory concentration (IC50) of the this compound derivative. This value represents the concentration of the inhibitor required to reduce the kinase activity or tracer binding by 50%[13].
Figure 4: Workflow for IC50 determination.
-
Data Normalization:
-
For each inhibitor concentration, calculate the percentage of inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Low_Control) / (Signal_High_Control - Signal_Low_Control))
-
High Control (0% Inhibition): Wells containing kinase, substrate, ATP, and DMSO (no inhibitor).
-
Low Control (100% Inhibition): Wells with no kinase activity (e.g., no enzyme or a known potent inhibitor).
-
-
Dose-Response Curve Generation:
-
Plot the calculated % Inhibition against the logarithm of the inhibitor concentration.
-
Use a suitable software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model, typically a sigmoidal dose-response (variable slope) curve[14].
-
-
IC50 Determination:
-
The software will calculate the IC50 value, which is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve[13].
-
Troubleshooting Common Issues
In vitro kinase assays can be susceptible to various issues that can compromise data quality[15]. Below is a guide to common problems and their solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | Pipetting errors; improper mixing. | Ensure pipettes are calibrated; use master mixes for reagent addition; mix plates thoroughly but gently. |
| Low signal-to-background ratio | Suboptimal enzyme/substrate concentrations; insufficient incubation time. | Optimize enzyme and substrate concentrations; perform a time-course experiment to determine the optimal reaction time. |
| False positives/negatives | Compound interference (e.g., fluorescence, quenching); compound aggregation[15][16]. | Run controls without the enzyme to check for compound interference; include a detergent (e.g., 0.01% Triton X-100) in the assay buffer to mitigate aggregation[16]. |
| Inconsistent IC50 values | Instability of reagents; variation in ATP concentration between experiments[17]. | Prepare fresh reagents; ensure the ATP concentration is consistent and ideally at or near the Km for the kinase[18]. |
Conclusion
The protocols and guidelines presented in this application note provide a robust framework for the in vitro characterization of this compound-based kinase inhibitors. By employing assays such as ADP-Glo™ and LanthaScreen™, researchers can reliably determine the potency and binding characteristics of their compounds, facilitating the advancement of promising candidates in the drug discovery pipeline. Careful optimization of assay conditions and diligent data analysis are crucial for obtaining accurate and reproducible results.
References
-
How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved from [Link]
-
Synthesis and biological evaluation of this compound-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
ADP-Glo™ Assay Formats and Step-By-Step Protocol. (n.d.). ResearchGate. Retrieved from [Link]
-
A high-throughput radiometric kinase assay. (n.d.). Nature Protocols. Retrieved from [Link]
-
KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. Retrieved from [Link]
-
Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (n.d.). Molecules. Retrieved from [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved from [Link]
-
Radiometric kinase assays with scintillation counting. (2021, August 20). The Bumbling Biochemist. Retrieved from [Link]
-
Radiometric kinase assays with scintillation counting - because you want your experiments to count! (2021, August 20). YouTube. Retrieved from [Link]
-
Assay of protein kinases using radiolabeled ATP: A protocol. (n.d.). ResearchGate. Retrieved from [Link]
-
IC50 determination for receptor-targeted compounds and downstream signaling. (2005, May 1). Proceedings of the American Association for Cancer Research. Retrieved from [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology. Retrieved from [Link]
-
Determination of the IC50 values of a panel of CDK9 inhibitors against... (n.d.). ResearchGate. Retrieved from [Link]
-
IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. (2018, July 1). AACR Journals. Retrieved from [Link]
-
IC50 Determination. (n.d.). edX. Retrieved from [Link]
-
A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2020, August 4). bioRxiv. Retrieved from [Link]
-
Kinase assays. (2020, September 1). BMG LABTECH. Retrieved from [Link]
-
Assay Development for Protein Kinase Enzymes. (2012, May 1). Methods in Molecular Biology. Retrieved from [Link]
-
Kinase activity assays: exploring methods for assessing enzyme function. (n.d.). Interchim – Blog. Retrieved from [Link]
-
Exploring antiproliferative activities and kinase profile of ortho-substituted N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)benzamides. (n.d.). Molecules. Retrieved from [Link]
-
Synthesis and binding profile of constrained analogues of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides, a class of potent dopamine D3 receptor ligands. (n.d.). Journal of Pharmacy and Pharmacology. Retrieved from [Link]
-
Discovery of 4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl- N -propylpyrrolo[1,2- f ][10][11]triazine-6-carboxamide (BMS-582949), a Clinical p38α MAP Kinase Inhibitor for the Treatment of Inflammatory Diseases. (n.d.). ResearchGate. Retrieved from [Link]
-
Discovery of N-benzylbenzamide-based allosteric inhibitors of Aurora kinase A. (2024, March 15). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Benzamide or N-hydroxybenzamide Kinase Inhibitors Derived from Doebner-Povarov Reaction. (n.d.). The Office of Technology Commercialization Online Licensing Store. Retrieved from [Link]
-
Tyrosine kinase inhibitor. (n.d.). Wikipedia. Retrieved from [Link]
-
The target landscape of clinical kinase drugs. (n.d.). Nature Chemical Biology. Retrieved from [Link]
-
Kinase Inhibitors for Targeted Cancer Therapy. (2025, July 30). Current Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. Synthesis and biological evaluation of this compound-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Kinase Inhibitors for Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. courses.edx.org [courses.edx.org]
- 14. researchgate.net [researchgate.net]
- 15. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols: Evaluating the Efficacy of N-Cyclopropylbenzamide-Based HDAC Inhibitors in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of N-Cyclopropylbenzamide-Based HDAC Inhibitors
The this compound scaffold is a key structural component in a novel class of histone deacetylase (HDAC) inhibitors. These compounds are gaining significant attention for their therapeutic potential across a range of diseases, particularly in oncology and neurodegenerative disorders. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. In various disease states, the dysregulation of HDAC activity contributes to aberrant gene expression, promoting cancer cell survival or neuronal dysfunction.
This compound-based HDAC inhibitors, exemplified here by the hypothetical agent CBP-101 , are designed to selectively target specific HDAC isoforms, such as HDAC3 and HDAC6. This selectivity is crucial for maximizing therapeutic efficacy while minimizing off-target effects. Inhibition of these HDACs can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[1] In the context of neurodegenerative diseases like Huntington's, these inhibitors can restore the expression of genes essential for neuronal function and survival.[2]
The following application notes provide detailed protocols for evaluating the in vivo efficacy of this compound-based HDAC inhibitors using well-established animal models for Huntington's disease and oncology.
Part 1: Efficacy Testing in a Neurodegenerative Disease Model - The R6/2 Mouse for Huntington's Disease
Huntington's disease (HD) is a fatal, inherited neurodegenerative disorder characterized by progressive motor, cognitive, and psychiatric decline. It is caused by an expansion of CAG repeats in the huntingtin (HTT) gene.[3] The R6/2 mouse model, which expresses a fragment of the human HTT gene with an expanded CAG repeat, is a widely used and well-characterized model for preclinical drug development in HD.[4][5][6] These mice exhibit a rapid and progressive phenotype that recapitulates many of the key features of the human disease, including motor deficits and neuroinflammation.[3][4]
Scientific Rationale for Model Selection
The R6/2 model is particularly well-suited for testing HDAC inhibitors for several reasons:
-
Rapid Disease Progression: The aggressive phenotype allows for efficacy studies to be conducted in a relatively short timeframe, typically within 12-15 weeks.[4][5]
-
Clear Behavioral Phenotypes: R6/2 mice develop robust and quantifiable motor deficits, such as impaired coordination and grip strength, which are sensitive to therapeutic intervention.[4][5]
-
Validated Biomarkers: The model exhibits molecular pathologies, including the formation of mutant huntingtin aggregates and transcriptional dysregulation, that can be used as pharmacodynamic markers of drug activity.[3]
Experimental Workflow for Efficacy Testing in R6/2 Mice
Caption: Experimental workflow for testing CBP-101 in the R6/2 mouse model.
Detailed Protocol: R6/2 Mouse Efficacy Study
1. Animals and Housing:
-
Use male and female R6/2 transgenic mice and their wild-type (WT) littermates as controls.
-
House animals in a controlled environment (12-hour light/dark cycle, 22±2°C) with ad libitum access to food and water.
-
Begin handling and acclimatizing the mice to the testing procedures at 4 weeks of age.
2. Study Groups and Dosing:
-
Randomize mice into treatment groups at 5 weeks of age.
-
Administer CBP-101 or vehicle control daily via a clinically relevant route (e.g., oral gavage or intraperitoneal injection).
-
The dose selection should be based on prior pharmacokinetic and tolerability studies.
| Group | Treatment | Dose | N (per sex) |
| 1 | Vehicle | - | 10 |
| 2 | CBP-101 | Low Dose | 10 |
| 3 | CBP-101 | High Dose | 10 |
| 4 | WT + Vehicle | - | 10 |
3. Behavioral Assessments (Weeks 5-12):
-
Rotarod Test: Assess motor coordination and balance weekly. Place mice on an accelerating rotating rod and record the latency to fall. A therapeutic effect is indicated by a longer latency to fall compared to vehicle-treated R6/2 mice.
-
Grip Strength Test: Measure forelimb muscle strength weekly using a grip strength meter. Increased grip strength in treated mice suggests a preservation of muscle function.
-
Clasping Phenotype: Score the hindlimb clasping reflex weekly as an indicator of neurological dysfunction. A delay in the onset or reduction in the severity of clasping suggests a positive drug effect.
4. Endpoint Analysis (Week 12):
-
Tissue Collection: At the end of the study, euthanize mice and collect brain tissue.
-
Histopathology: Analyze brain sections for neuronal loss and mutant huntingtin aggregates in the striatum and cortex.
-
Biochemical Assays: Use Western blotting to measure levels of acetylated histones and other relevant biomarkers (e.g., acetylated α-tubulin for HDAC6 inhibition) in brain lysates to confirm target engagement.
Part 2: Efficacy Testing in Oncology - The Xenograft Mouse Model
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research and are widely used to evaluate the efficacy of novel anti-cancer agents.[7][8] These models allow for the in vivo assessment of a drug's ability to inhibit tumor growth and provide insights into its mechanism of action.[8]
Scientific Rationale for Model Selection
The choice of the cancer cell line is critical and should be based on the proposed mechanism of action of the this compound-based HDAC inhibitor.
-
Target Expression: Select a cell line with known overexpression or dependency on the target HDAC isoform(s).
-
Predictive Value: Patient-derived xenografts (PDXs), where tumor fragments from a patient are directly implanted into mice, can offer higher predictive value as they better retain the characteristics of the original tumor.[9][10]
-
Reproducibility: Cell line-derived xenografts (CDXs) offer high reproducibility and are suitable for initial large-scale screening.[8]
Experimental Workflow for Efficacy Testing in Xenograft Models
Caption: Workflow for an anti-tumor efficacy study using a xenograft model.
Detailed Protocol: Xenograft Efficacy Study
1. Cell Line and Animals:
-
Select a human cancer cell line (e.g., a prostate cancer line for a study on a new HDAC inhibitor).[11]
-
Use immunodeficient mice (e.g., NOD/SCID or NSG mice) to prevent rejection of the human tumor cells.
2. Tumor Implantation and Study Initiation:
-
Implant cancer cells subcutaneously into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups.
| Group | Treatment | Dose & Schedule | N |
| 1 | Vehicle | Daily, PO | 8-10 |
| 2 | CBP-101 | Low Dose, Daily, PO | 8-10 |
| 3 | CBP-101 | High Dose, Daily, PO | 8-10 |
| 4 | Standard of Care | Approved Regimen | 8-10 |
3. Efficacy Evaluation:
-
Measure tumor volume 2-3 times per week. The primary efficacy endpoint is often Tumor Growth Inhibition (TGI).
-
Monitor animal body weight and overall health as indicators of toxicity.
-
The study is typically terminated when tumors in the vehicle group reach a predetermined size or after a set duration.
4. Endpoint Analysis:
-
Tumor Collection: At the end of the study, excise tumors and weigh them.
-
Pharmacodynamic Markers: Analyze a portion of the tumor tissue by Western blot for target engagement (e.g., increased histone acetylation).
-
Immunohistochemistry (IHC): Stain tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to elucidate the mechanism of anti-tumor activity.
Data Analysis and Interpretation
For both neurodegenerative and oncology models, robust statistical analysis is essential.
-
Behavioral and Tumor Growth Data: Use appropriate statistical tests, such as repeated measures ANOVA, to compare treatment groups over time.
-
Endpoint Data: Employ t-tests or one-way ANOVA to analyze differences in endpoint measures like tumor weight or biomarker levels.
-
Self-Validation: The inclusion of both vehicle-treated disease model animals and wild-type or non-tumor-bearing controls is critical for validating the model and interpreting the therapeutic effect. A statistically significant improvement in the CBP-101 treated group compared to the vehicle-treated disease group, with minimal adverse effects, would be indicative of efficacy.
Conclusion
The selection of appropriate and well-validated animal models is paramount for the preclinical evaluation of this compound-based HDAC inhibitors. The R6/2 mouse model for Huntington's disease and xenograft models for oncology provide robust platforms for assessing in vivo efficacy, elucidating mechanisms of action, and generating the critical data needed to advance promising therapeutic candidates toward clinical development. The protocols outlined here provide a comprehensive framework for conducting these essential preclinical studies with scientific rigor and integrity.
References
-
Hjermstad, M. J., Fayers, P. M., Haugen, D. F., Caraceni, A., Hanks, G. W., Loge, J. H., Fainsinger, R., Aass, N., & Kaasa, S. (2011). Studies comparing Numerical Rating Scales, Verbal Rating Scales, and Visual Analogue Scales for assessment of pain intensity in adults: a systematic literature review. Journal of Pain and Symptom Management, 41(6), 1073–1093. [Link]
-
Scantox. (n.d.). R6/2 Mice – Late Stage Disease Model for Huntington's Disease Research. Retrieved from [Link]
-
Pharma Models. (2014, October 23). Tumor Xenografting: A Necessity for Cancer Drug Development. Retrieved from [Link]
-
Li, Y., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. [Link]
-
Leoni, F., et al. (2021). Quantification of Huntington's Disease Related Markers in the R6/2 Mouse Model. Frontiers in Molecular Neuroscience, 13, 608139. [Link]
-
Jiang, S. W., et al. (2011). Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers. Journal of Ovarian Research, 4, 1. [Link]
-
Scantox. (n.d.). R6/2 Transgenic Mouse Model. Retrieved from [Link]
-
Pankaj, S., et al. (1998). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Anticancer Research, 18(5A), 3591-3598. [Link]
-
Kim, N. J., et al. (2015). Synthesis and biological evaluation of this compound-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(16), 3225–3229. [Link]
-
Crown Bioscience. (2025, July 21). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Retrieved from [Link]
-
Chen, X., et al. (2023). A new histone deacetylase inhibitor remodels the tumor microenvironment by deletion of polymorphonuclear myeloid-derived suppressor cells and sensitizes prostate cancer to immunotherapy. Journal of Hematology & Oncology, 16(1), 133. [Link]
-
Seredenina, T., & Luthi-Carter, R. (2012). The Use of the R6 Transgenic Mouse Models of Huntington's Disease in Attempts to Develop Novel Therapeutic Strategies. Methods in Molecular Biology, 833, 245–277. [Link]
-
Hather, G., et al. (2025, June 18). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS ONE. [Link]
-
Wey, H. Y., et al. (2014). PET Imaging Demonstrates Histone Deacetylase Target Engagement and Clarifies Brain Penetrance of Known and Novel Small Molecule Inhibitors in Rat. ACS Chemical Neuroscience, 5(9), 819–828. [Link]
-
Kumar, A., et al. (2018). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. BMC Chemistry, 12, 114. [Link]
-
Dong, X., et al. (2016). Patient-derived xenograft models for oncology drug discovery. Journal of Cancer Metastasis and Treatment, 2, 289-296. [Link]
-
Thomas, E. A., et al. (2013). Histone deacetylase (HDAC) inhibitors targeting HDAC3 and HDAC1 ameliorate polyglutamine-elicited phenotypes in model systems of Huntington's disease. Human Molecular Genetics, 22(25), 5267–5285. [Link]
-
Björkqvist, M., et al. (2006). The R6/2 transgenic mouse model of Huntington's disease develops diabetes due to deficient β-cell mass and exocytosis. Human Molecular Genetics, 15(12), 1913–1921. [Link]
-
Kulp, S. K., et al. (2008). Evaluation of the effects of histone deacetylase inhibitors on cells from canine cancer cell lines in vitro. American Journal of Veterinary Research, 69(10), 1339–1347. [Link]
-
ResearchGate. (n.d.). Overview of drug screening experiments using patient-derived xenograft models. Retrieved from [Link]
Sources
- 1. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase (HDAC) inhibitors targeting HDAC3 and HDAC1 ameliorate polyglutamine-elicited phenotypes in model systems of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Quantification of Huntington’s Disease Related Markers in the R6/2 Mouse Model [frontiersin.org]
- 4. scantox.com [scantox.com]
- 5. scantox.com [scantox.com]
- 6. The Use of the R6 Transgenic Mouse Models of Huntington's Disease in Attempts to Develop Novel Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor Xenografting: A Necessity for Cancer Drug Development [pharmamodels.net]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. oaepublish.com [oaepublish.com]
- 10. researchgate.net [researchgate.net]
- 11. A new histone deacetylase inhibitor remodels the tumor microenvironment by deletion of polymorphonuclear myeloid-derived suppressor cells and sensitizes prostate cancer to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification strategies for N-Cyclopropylbenzamide crude product
[1]
Product: N-Cyclopropylbenzamide (Crude) CAS: 1969-71-7 / 15205-35-3 Support Ticket ID: PUR-NCB-001 Status: Open[1]
Diagnostic & Strategy Overview
Before initiating any purification workflow, characterize the physical state of your crude product.[1][2] this compound is typically a solid (MP range ~100–105°C for pure benzamides), but crude mixtures often appear as oils due to solvent occlusion or eutectic impurity mixtures.[1]
Decision Matrix
Use the following logic flow to determine the optimal purification strategy for your specific batch.
Figure 1: Decision matrix for selecting the appropriate purification method based on physical state and initial purity.[1]
Protocol A: The "Quick Fix" (Acid/Base Extraction)
Applicability: Primary strategy for crude products synthesized via Schotten-Baumann (Benzoyl chloride + Cyclopropylamine).[1] Mechanism: Exploits the amphoteric nature of the impurities versus the neutral amide product.[1]
-
Benzoic Acid (Impurity): pKa ~4.2 (Soluble in base).[1]
-
Cyclopropylamine (Impurity): pKa ~10.7 (conjugate acid) (Soluble in acid).[1]
-
This compound (Product): Neutral (Remains in organic layer).[1]
Step-by-Step Methodology
-
Dissolution: Dissolve the crude oil/solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1] Use ~10 mL solvent per gram of crude.[1]
-
Acid Wash (Removes Amine):
-
Base Wash (Removes Acid):
-
Drying: Wash 1× with Brine (Sat. NaCl), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
Troubleshooting Q&A
User: I see a precipitate forming during the acid wash. Scientist: This is likely the hydrochloride salt of unreacted cyclopropylamine.[1] It is water-soluble but may crash out if the aqueous volume is too low.[1] Fix: Add more water until it dissolves, or filter it off if it interferes with phase separation.
User: My product is still an oil after workup. Scientist: This indicates trapped solvent or trace impurities lowering the melting point.[1] Fix: High-vacuum drying (0.1 mbar) for 4 hours at 40°C is often required to solidify amides.[1] If it remains an oil, proceed to Protocol C .[1]
Protocol B: Recrystallization (Polymorph Control)[1]
Applicability: For solids with >90% purity requiring >99% purity (e.g., for biological assays).[1] Solvent System: Ethanol/Water (Preferred) or Toluene/Heptane.[1]
Step-by-Step Methodology
-
Solvent Selection: Use Ethanol (95%) .[1]
-
Dissolution: Place crude solid in a flask. Add minimum boiling Ethanol until fully dissolved.
-
Hot Filtration (Optional): If insoluble particles (dust/salts) are visible, filter rapidly while hot.[1]
-
Crystallization:
-
Collection: Cool in an ice bath for 30 mins. Filter crystals and wash with cold Ethanol/Water (1:1).[1]
Troubleshooting Q&A
User: The product "oiled out" instead of crystallizing. Scientist: This occurs when the temperature drops too fast or the solvent composition is non-ideal (Lier's Rule).[1] Fix: Re-heat until dissolved. Add a seed crystal of pure product if available.[1] Scratch the glass surface to induce nucleation.[1]
Protocol C: Flash Chromatography[1]
Applicability: Complex mixtures or when Protocols A & B fail.[1] Stationary Phase: Silica Gel (40–63 µm).[1]
Recommended Conditions
| Parameter | Condition | Notes |
| Mobile Phase A | Hexanes (or Heptane) | Non-polar component.[1] |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar component.[1] |
| Gradient | 0% → 40% B over 20 CV | Amides typically elute between 20-35% EtOAc.[1] |
| Loading | Solid load (DCM/Celite) | Prevents band broadening for low-solubility amides.[1] |
| Detection | UV 254 nm | Benzoyl ring absorbs strongly.[1] |
Troubleshooting Q&A
User: The peaks are tailing significantly. Scientist: Amides can interact with silanol groups on the silica.[1] Fix: Pre-wash the column with 1% Triethylamine (TEA) in Hexanes, or add 0.1% TEA to the mobile phase to cap silanol activity.[1]
Impurity Profile & Identification
Use this table to identify peaks in your LCMS or NMR spectra.
| Impurity | Origin | Detection (¹H NMR - CDCl₃) | Removal Strategy |
| Benzoic Acid | Hydrolysis of Benzoyl Chloride | Multiplet ~8.1 ppm (Ortho-H), Broad singlet >10 ppm (COOH) | Sat.[1] NaHCO₃ Wash |
| Cyclopropylamine | Unreacted Starting Material | Multiplet ~0.5 ppm (Ring CH₂), Broad singlet ~1.5 ppm (NH₂) | 1M HCl Wash |
| Benzoyl Chloride | Unreacted Reagent | N/A (Hydrolyzes rapidly to Benzoic Acid) | Quench with MeOH/Water |
| Dimer | N,N-Dicyclopropylbenzamide | Rare side reaction (requires excess base/catalyst) | Flash Chromatography |
References
-
Schotten-Baumann Reaction Mechanism & Conditions
- General Benzamide Recrystallization Strategies
-
Physical Properties of this compound
Sources
- 1. Benzamide, N-cyclopropyl- | C10H11NO | CID 27133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. jk-sci.com [jk-sci.com]
- 4. grokipedia.com [grokipedia.com]
- 5. N-cyclopropyl-4-[6-(2-hydroxyphenoxy)-4-(3,3,3-trifluoropropylamino)benzimidazol-1-yl]-2-methylbenzamide | C27H25F3N4O3 | CID 66562982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-[1-(2-cyclopentylethenyl)cyclopropyl]benzamide | C17H21NO | CID 167440266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-[1-(2-benzylsulfonylacetyl)cyclopropyl]benzamide | C19H19NO4S | CID 10360979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzamide, N-cyclopropyl- | C10H11NO | CID 27133 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: N-Cyclopropylbenzamide Synthesis
Welcome to the technical support guide for the synthesis of N-Cyclopropylbenzamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.
I. Overview of Synthetic Strategies
This compound is a valuable building block in medicinal chemistry and materials science.[1] The most prevalent laboratory and industrial-scale syntheses involve the formation of an amide bond between a benzoyl group and a cyclopropylamine moiety. Understanding the nuances of these routes is the first step in impurity profiling and control.
The two primary synthetic pathways are:
-
The Schotten-Baumann Reaction: This classic method involves the acylation of cyclopropylamine with benzoyl chloride, typically in the presence of a base.[2][3][4] It is a robust and widely used reaction for amide synthesis.[5]
-
Direct Amidation of Benzoic Acid: This approach couples benzoic acid directly with cyclopropylamine using a coupling agent or catalyst to facilitate the dehydration reaction.[6][7][8]
This guide will address the common impurities and troubleshooting strategies for both of these fundamental approaches.
II. Troubleshooting Guide & FAQs: Acylation with Benzoyl Chloride (Schotten-Baumann Conditions)
This is often the go-to method due to the high reactivity of benzoyl chloride. However, this reactivity is also the source of several common impurities. The reaction involves the nucleophilic attack of cyclopropylamine on the carbonyl carbon of benzoyl chloride.[3][9][10]
Impurity Profile: Schotten-Baumann Synthesis
dot
Caption: Common impurities in this compound synthesis via Schotten-Baumann.
FAQ 1: My final product is contaminated with benzoic acid. What happened and how can I fix it?
A1: Root Cause Analysis
The presence of benzoic acid is almost always due to the hydrolysis of benzoyl chloride.[11][12] Benzoyl chloride is highly reactive and readily reacts with water to form benzoic acid and hydrochloric acid.[11] This is a significant competing side reaction in Schotten-Baumann conditions, especially if the reaction is run in a biphasic system with an aqueous base.[2][12]
Troubleshooting & Prevention:
-
Moisture Control: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Reagent Quality: Use a fresh bottle of benzoyl chloride or distill older stock before use. Benzoyl chloride can hydrolyze upon storage due to atmospheric moisture.
-
Order of Addition: Adding the benzoyl chloride slowly to the solution of cyclopropylamine and base can favor the desired amidation reaction over hydrolysis.
-
Non-Aqueous Base: Consider using a non-nucleophilic organic base like triethylamine or Hünig's base (DIPEA) in an anhydrous organic solvent (e.g., dichloromethane, THF) to create a non-aqueous reaction environment.[13]
Purification Strategy:
If benzoic acid is already present, it can be removed by:
-
Aqueous Base Wash: Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a mild aqueous basic solution (e.g., saturated sodium bicarbonate). The benzoic acid will be deprotonated to sodium benzoate, which is soluble in the aqueous layer, while the this compound remains in the organic layer.
-
Recrystallization: If the concentration of benzoic acid is low, recrystallization from a suitable solvent system can effectively remove it.
FAQ 2: I'm observing unreacted starting materials in my crude product. How can I improve the conversion?
A2: Root Cause Analysis
Seeing unreacted cyclopropylamine or benzoyl chloride indicates an incomplete reaction.[14] This can be due to several factors:
-
Incorrect Stoichiometry: An improper molar ratio of reactants.
-
Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.
-
Poor Mixing: In a biphasic system, inefficient stirring can limit the reaction rate.
-
Base Deactivation: The base may be consumed by side reactions, such as neutralizing the HCl byproduct, thus halting the reaction.[3]
Troubleshooting & Prevention:
-
Stoichiometry Check: Carefully check the molar equivalents of your reactants. A slight excess (1.05-1.1 equivalents) of the benzoyl chloride is sometimes used to ensure full consumption of the amine, but this must be balanced against the risk of forming other impurities.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or a rapid LC-MS analysis to monitor the disappearance of the limiting starting material before stopping the reaction and proceeding with workup.
-
Temperature Control: While the reaction is often run at room temperature or 0 °C to control exothermicity, gentle warming might be necessary to push the reaction to completion if kinetics are slow.
-
Sufficient Base: Ensure at least two equivalents of base are used: one to neutralize the HCl generated during the reaction and one to act as a catalyst/acid scavenger.[3][4]
FAQ 3: Can a diacylated byproduct, N,N-dicyclopropylbenzamide, form?
A3: Root Cause Analysis
The formation of a diacylated product, where a second benzoyl group acylates the nitrogen of the newly formed amide, is a possibility in acylation reactions. However, for this compound, this is sterically less favorable. A more relevant di-acylated byproduct concern arises if there are two amine groups on the starting material, which is not the case here.[14] A more likely, though still minor, byproduct could be N-benzoyl-N-cyclopropylbenzamide if an impurity in the starting materials or a side reaction generates a suitable precursor.
A more common issue in similar syntheses is the formation of a di-acylated byproduct from a diamine starting material.[14] While not directly applicable to cyclopropylamine, the principle of controlling stoichiometry to prevent over-acylation is relevant.
Troubleshooting & Prevention:
-
Controlled Addition: Add the benzoyl chloride dropwise to the amine solution. This maintains a low concentration of the acylating agent, minimizing the chance of over-acylation.[14]
-
Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can help control the reaction rate and improve selectivity.
III. Troubleshooting Guide & FAQs: Direct Amidation of Benzoic Acid
This method avoids the use of highly reactive and moisture-sensitive acyl chlorides but requires coupling agents or catalysts to activate the carboxylic acid.
Impurity Profile: Direct Amidation
dot
Caption: Common impurities in this compound synthesis via direct amidation.
FAQ 4: My reaction is sluggish and gives a low yield. What could be the problem?
A4: Root Cause Analysis
Low conversion in direct amidation reactions is often linked to the choice and efficacy of the coupling agent, or the reaction conditions.
-
Ineffective Coupling Agent: Not all coupling reagents are equally effective for all substrate pairings.[15]
-
Solvent Choice: The solvent must be suitable for dissolving the reactants and not interfere with the coupling agent. For example, some coupling reactions are sensitive to ethereal solvents like THF in the presence of certain catalysts like TiCl4.[16]
-
Temperature: Many amidation reactions require elevated temperatures to overcome the activation energy for amide bond formation.
-
Water Removal: The reaction produces water as a byproduct.[7] If not removed, it can hydrolyze activated intermediates or shift the equilibrium back towards the starting materials.
Troubleshooting & Prevention:
-
Screen Coupling Agents: If one coupling agent (e.g., DCC) is not working, consider others like EDC, HATU, or T3P.
-
Optimize Solvent and Temperature: Consult literature for the optimal conditions for your chosen coupling agent. A solvent screen may be necessary.
-
Dehydrating Conditions: For reactions that generate water, using a Dean-Stark apparatus or adding molecular sieves can drive the reaction to completion.
FAQ 5: How do I remove byproducts from the coupling agent?
A5: Root Cause Analysis
Coupling agents are consumed in the reaction and converted into byproducts. For example, carbodiimides like DCC and EDC form urea byproducts (DCU and EDU, respectively). These byproducts can often co-precipitate with the product or be difficult to separate.
Purification Strategy:
-
Filtration: Dicyclohexylurea (DCU) from DCC is notoriously insoluble in many organic solvents like dichloromethane and can often be removed by simple filtration.
-
Aqueous Wash: Byproducts from water-soluble coupling agents like EDC can often be removed with an aqueous workup.
-
Chromatography: If simple filtration and extraction are insufficient, column chromatography is a reliable method for removing coupling agent byproducts.
IV. Analytical Methods and Purification Protocols
General Analytical Workflow
A robust analytical method is crucial for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), is the preferred method.[17][18][19][20]
dotdot graph Analytical_Workflow { rankdir=LR; node [shape=record, style=filled, fontname="Arial", fontsize=12];
// Nodes Start [label="Crude Product", fillcolor="#F1F3F4", fontcolor="#202124"]; TLC [label="TLC Analysis\n(Quick Check)", fillcolor="#FBBC05", fontcolor="#202124"]; HPLC [label="HPLC-UV/MS\n(Quantification & Identification)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy\n(Structural Confirmation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="Purity > 99%?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pass [label="Final Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Fail [label="Further Purification", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> TLC; TLC -> HPLC; HPLC -> NMR; NMR -> Result; Result -> Pass [label="Yes"]; Result -> Fail [label="No"]; }
Sources
- 1. Synthesis and biological evaluation of this compound-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. byjus.com [byjus.com]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [satheeneet.iitk.ac.in]
- 5. chemistry-reaction.com [chemistry-reaction.com]
- 6. rsc.org [rsc.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. homework.study.com [homework.study.com]
- 10. youtube.com [youtube.com]
- 11. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 12. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 13. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Solubilizing N-Cyclopropylbenzamide in Biological Assays
Welcome to the technical support center for N-Cyclopropylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the common challenges associated with the solubility of this compound in biological assays. Given its hydrophobic nature, achieving and maintaining a stable, soluble form of this compound is critical for obtaining accurate and reproducible experimental results.
This resource offers a combination of frequently asked questions for quick reference and in-depth troubleshooting guides that provide step-by-step protocols and the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for a stock solution?
A1: Based on its chemical structure, this compound is predicted to be poorly soluble in water and soluble in polar aprotic and polar protic organic solvents. For biological assays, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for creating a concentrated stock solution.[1] Ethanol can also be an alternative.
Q2: I've dissolved my this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. What should I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs because the compound is poorly soluble in the aqueous environment of the media. To troubleshoot this, you can try:
-
Pre-diluting the stock solution: Instead of adding the concentrated DMSO stock directly to your full volume of media, first dilute it in a smaller volume of media or phosphate-buffered saline (PBS).
-
Optimizing the final DMSO concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally less than 0.5%) to minimize solvent-induced toxicity.
-
Using a co-solvent system: A mixture of solvents can sometimes maintain solubility better than a single solvent.
-
Exploring advanced formulation strategies: Techniques like cyclodextrin encapsulation can significantly improve aqueous solubility.
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: The tolerance to DMSO varies significantly between cell lines. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. However, it is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay.
Q4: How should I store my this compound stock solution?
A4: For long-term storage, it is recommended to aliquot your concentrated stock solution in DMSO into small, single-use volumes and store them at -20°C or -80°C. This will prevent degradation from repeated freeze-thaw cycles.
In-Depth Troubleshooting Guides
Guide 1: Preparing a Concentrated Stock Solution of this compound
The first step to successfully using this compound in your experiments is the preparation of a stable, concentrated stock solution.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a general framework. It is essential to perform preliminary tests to ensure accuracy and reproducibility.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Calculations:
To prepare a 10 mM stock solution, you will need to calculate the mass of this compound required. The molecular weight of this compound is 161.20 g/mol .[2]
The formula for calculating the required mass is: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) [3]
For 1 mL (0.001 L) of a 10 mM (0.01 mol/L) solution: Mass (g) = 0.01 mol/L * 0.001 L * 161.20 g/mol = 0.001612 g = 1.612 mg
Procedure:
-
Weigh out 1.612 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, you can gently warm the solution (up to 37°C) or use a water bath sonicator for 10-15 minutes.
-
Once fully dissolved, visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Guide 2: Troubleshooting Precipitation in Aqueous Media
Precipitation of your compound upon dilution into your experimental buffer or cell culture medium is a frequent challenge. This guide provides a systematic approach to resolving this issue.
The Underlying Problem: A Shift in Solvent Environment
Your compound is comfortably dissolved in a high concentration of an organic solvent (like DMSO). When you introduce this to a predominantly aqueous environment, the organic solvent disperses, and the compound is suddenly exposed to a solvent (water) in which it is poorly soluble, causing it to precipitate out of solution.
Workflow for Troubleshooting Precipitation
Caption: A decision-making workflow for addressing compound precipitation.
Strategy 1: Optimize the Dilution Technique
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. For example, dilute your 10 mM stock 1:10 in your aqueous buffer, and then further dilute this intermediate stock to your final concentration.
-
Rapid Mixing: When adding your compound to the aqueous solution, ensure vigorous mixing (vortexing or rapid pipetting) to quickly disperse the compound and prevent localized high concentrations that can initiate precipitation.
Strategy 2: Reduce the Final Organic Solvent Concentration
-
Higher Stock Concentration: If possible, prepare a more concentrated stock solution (e.g., 50 mM or 100 mM). This allows you to add a smaller volume of the stock to achieve your final desired concentration, thereby lowering the final percentage of the organic solvent.
-
Vehicle Control: Always run a vehicle control (your final concentration of DMSO or other solvent in media without the compound) to ensure that any observed biological effects are not due to the solvent itself.
Strategy 3: Employ a Co-Solvent System
A combination of solvents can sometimes maintain the solubility of a compound more effectively than a single solvent.
-
DMSO/Ethanol Mixtures: Try preparing your stock solution in a mixture of DMSO and ethanol (e.g., 1:1 v/v).
-
Pluronic F-68: This is a non-ionic surfactant that can help to stabilize hydrophobic compounds in aqueous solutions. It can be added to your cell culture medium at a low concentration (e.g., 0.01-0.1%).
Strategy 4: Advanced Formulation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, effectively increasing their aqueous solubility.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[5][6]
Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Vortex mixer
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer. A common starting concentration is 45% (w/v).
-
Add this compound: Add an excess amount of this compound to the HP-β-CD solution.
-
Equilibrate: Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Remove Excess Compound: Centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved compound.
-
Collect the Supernatant: Carefully collect the supernatant, which contains the solubilized this compound-cyclodextrin complex.
-
Determine Concentration: The concentration of this compound in the supernatant should be determined experimentally using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
Quantitative Data Summary
| Solvent/System | Temperature (°C) | Experimentally Determined Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| DMSO | 25 | User Determined | User Determined | A high degree of solubility is expected. |
| Ethanol | 25 | User Determined | User Determined | Good solubility is anticipated. |
| Water | 25 | User Determined | User Determined | Expected to be very low. |
| PBS (pH 7.4) | 25 | User Determined | User Determined | Expected to be very low. |
| 45% HP-β-CD (aq) | 25 | User Determined | User Determined | A significant increase in solubility is expected. |
Protocol 3: Experimental Determination of Solubility
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Agitate the mixture at a constant temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge the sample to pellet the undissolved solid.
-
Carefully remove a known volume of the supernatant.
-
Determine the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry against a standard curve, or HPLC).
-
Express the solubility in mg/mL or calculate the molarity.
Safety Precautions
Always handle this compound and all solvents in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for the specific compound and solvents you are using for detailed safety information. In the absence of a specific SDS for this compound, treat it as a potentially hazardous compound.
References
-
Use of 2-Hydroxypropyl-β-cyclodextrin as a Solubilizing and Stabilizing Excipient for Protein Drugs. ResearchGate. Available at: [Link]
-
Molarity Made Easy: How to Calculate Molarity and Make Solutions. YouTube. Available at: [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. Available at: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. Available at: [Link]
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. Available at: [Link]
-
Determining the water solubility of difficult-to-test substances A tutorial review. Taylor & Francis Online. Available at: [Link]
-
Troubleshooting Cell Culture Media for Bioprocessing. BioProcess International. Available at: [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Available at: [Link]
-
Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles. SciELO. Available at: [Link]
-
6.1: Calculating Molarity - Chemistry LibreTexts. Available at: [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. JoVE. Available at: [Link]
-
Molarity Practice Problems - YouTube. Available at: [Link]
-
Why does a compound that dissolve in DMSO, precipitates with media ? ResearchGate. Available at: [Link]
-
The Experimental Determination of Solubilities. ResearchGate. Available at: [Link]
-
Comparative study of β-cyclodextrin derivatives with amlodipine inclusion complexes for enhanced solubility, drug release, and anticancer activity. National Center for Biotechnology Information. Available at: [Link]
-
Description and Solubility - N. U.S. Pharmacopeia. Available at: [Link]
-
Chemical Properties of N-cyclopropyl-N-methyl-benzamide - Cheméo. Available at: [Link]
-
This compound - gsrs. Available at: [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. Available at: [Link]
Sources
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Molarity Calculator [sigmaaldrich.com]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
Challenges in the scale-up of N-Cyclopropylbenzamide production
Topic: Challenges in the scale-up of N-Cyclopropylbenzamide production Audience: Process Chemists, Scale-up Engineers, and R&D Scientists.
Introduction
Welcome to the this compound Technical Support Center. This guide addresses the specific challenges encountered when transitioning the synthesis of this compound from gram-scale discovery to kilogram-scale production.
While amide coupling is a fundamental reaction, the cyclopropyl moiety introduces distinct vulnerabilities—specifically ring strain energy (~27.5 kcal/mol) and high amine volatility (bp 49–50 °C) —that turn standard protocols into scale-up hazards. This guide prioritizes the Schotten-Baumann approach using benzoyl chloride, as it offers superior atom economy compared to peptide coupling agents (HATU/EDC) for this specific scaffold.
Module 1: Reaction Engineering & Thermal Management
Issue: "My reaction exotherms uncontrollably upon reagent addition."
Diagnosis: The reaction between benzoyl chloride and cyclopropylamine is highly exothermic. On a small scale, heat dissipation is rapid. On a large scale, the accumulation of heat accelerates the reaction rate (Arrhenius behavior), potentially boiling off the cyclopropylamine (loss of stoichiometry) or triggering runaway conditions.
The Solution: Biphasic Schotten-Baumann Conditions Do not use anhydrous conditions (DCM/TEA) for scale-up unless strictly necessary. The Schotten-Baumann method (Water/Toluene or Water/EtOAc with inorganic base) provides a thermal heat sink (water) and simplifies HCl scavenging.
Protocol:
-
Charge: Dissolve Cyclopropylamine (1.1 equiv) in Toluene. Add 10% NaOH (aq) (2.5 equiv). Cool to 0–5 °C.
-
Addition: Add Benzoyl Chloride (1.0 equiv) slowly.
-
Control: Maintain internal temperature < 10 °C. The biphasic system ensures the HCl produced is immediately neutralized by the aqueous base, preventing it from attacking the cyclopropyl ring.
Visual Workflow (Thermal Management):
Caption: Logic flow for thermal control during benzoyl chloride addition. Maintaining <10°C is critical to prevent amine vaporization.
Module 2: Impurity Profiling (Chemoselectivity)
Issue: "I am seeing 'Ring-Opened' impurities (chloropropyl derivatives) in my final product."
Diagnosis: The cyclopropyl ring is acid-sensitive. If the reaction mixture becomes acidic (pH < 4), the strained ring can open via an electrophilic cleavage mechanism , typically initiated by protonation or attack by a chloride ion (from the acid chloride). This results in N-(3-chloropropyl)benzamide or similar linear chain impurities.
The Mechanism:
Unlike unstrained amides, the cyclopropyl group possesses significant
Troubleshooting Table:
| Parameter | Specification | Reason for Failure |
| pH Control | Maintain pH > 9 | Low pH allows HCl to accumulate, triggering ring opening [1]. |
| Reagent Quality | Benzoyl Chloride (fresh) | Hydrolyzed reagent (Benzoic acid) creates acidic zones without forming product. |
| Quench | Use basic quench | Quenching with water alone can generate local acidic pockets. |
Visual Mechanism (Ring Opening Risk):
Caption: Pathway of acid-catalyzed cyclopropyl ring opening. This irreversible side reaction occurs if HCl scavenging is inefficient.
Module 3: Isolation & Solid State Physics
Issue: "My product is oiling out instead of crystallizing."
Diagnosis: this compound has a relatively low melting point compared to unsubstituted benzamides. In toluene or ethyl acetate, it may form a supersaturated oil ("oiling out") if cooled too rapidly or if impurities (like the ring-opened byproduct) depress the melting point.
The Solution: Controlled Seeding & Anti-Solvent
-
Solvent Switch: If synthesis was in Toluene, perform a partial exchange to Heptane or Hexane (Anti-solvent) at elevated temperature (40 °C).
-
Seeding: Add 0.5 wt% pure seed crystals at the metastable zone width (approx. 35–40 °C).
-
Cooling Ramp: Cool at 10 °C/hour. Do not crash cool.
Frequently Asked Questions (FAQs)
Q1: Can I use Cyclopropylamine Hydrochloride salt instead of the free base?
-
Yes, but caution is required. You must liberate the free amine in situ using a stoichiometric amount of base (e.g., NaOH or TEA) before adding the benzoyl chloride. If you add benzoyl chloride to the salt directly, no reaction will occur until base is added, at which point the exotherm may be instantaneous and dangerous.
Q2: Why is my yield low despite full conversion?
-
Check Volatility. Cyclopropylamine boils at ~50 °C [2]. If your reaction temperature spiked during addition, you likely lost the amine to the headspace/scrubber. Always use a slight excess (1.1–1.2 equiv) and efficient reflux condensers (glycol cooled) even if running at low temp.
Q3: Is the Schotten-Baumann method safe for 10kg+ scale?
-
Yes, it is safer than anhydrous methods. The water phase acts as a massive thermal buffer. However, you must ensure efficient stirring. If the phases separate during addition, benzoyl chloride can accumulate and then react suddenly when agitation is restored, causing a pressure event [3].
References
-
NIH/National Library of Medicine. (n.d.). Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl. Retrieved from [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
ChemEurope. (n.d.). Schotten-Baumann reaction - Applications and Mechanism. Retrieved from [Link]
Technical Support Center: N-Cyclopropylbenzamide Amide Coupling
Welcome to the technical support center for N-Cyclopropylbenzamide amide coupling. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this specific amide coupling and minimize byproduct formation.
Introduction: The Challenge of N-Cyclopropyl Amides
The synthesis of N-cyclopropyl amides is a common objective in medicinal chemistry due to the desirable physicochemical properties the cyclopropyl group imparts to a molecule. However, the strained nature of the cyclopropyl ring introduces unique challenges during amide bond formation and purification. This guide provides expert insights into the common and specific byproducts encountered, their mechanisms of formation, and robust strategies to ensure the synthesis of high-purity this compound.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of this compound.
FAQ 1: My reaction is complete, but after workup and chromatography, my yield is significantly lower than expected. What are the likely causes?
Low isolated yields after a seemingly successful reaction are often due to the formation of byproducts that are difficult to separate from the desired product or due to product instability during purification.
Common Culprits:
-
Formation of Water-Soluble Byproducts: Coupling reagents like EDC produce water-soluble urea byproducts that are typically removed during an aqueous workup.[1] However, incomplete phase separation or the use of highly polar solvents can lead to these impurities being carried through, complicating purification.
-
N-Acylurea Formation: With carbodiimide reagents like EDC or DCC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a dead-end for the reaction and can be challenging to remove chromatographically.[1]
-
Guanidinium Byproduct Formation: With uronium-based coupling reagents like HATU, the free cyclopropylamine can react with the coupling reagent itself to form a guanidinium byproduct.[2] This is particularly problematic if the amine is added before the carboxylic acid is fully activated.
-
Product Instability on Silica Gel: N-cyclopropyl amides can be sensitive to the acidic nature of standard silica gel, potentially leading to on-column degradation.
Troubleshooting Flowchart:
Caption: Simplified mechanism of acid-catalyzed ring-opening of this compound.
Preventative Measures:
-
Avoid Acidic Workups: Do not use strong acidic washes (e.g., 1M HCl) during the workup. If an acid wash is necessary to remove a basic impurity, use a milder acid like saturated ammonium chloride or a dilute citric acid solution and minimize contact time.
-
Neutralize Silica Gel: If using column chromatography, consider pre-treating the silica gel with a solution of triethylamine in your eluent system (e.g., 1% triethylamine in ethyl acetate/hexanes) and then flushing with the mobile phase to remove excess base.
-
Alternative Purification: If ring-opening on silica is a persistent issue, consider alternative purification methods such as recrystallization or chromatography on neutral or basic alumina. [3]
FAQ 3: What are the best practices for setting up an this compound coupling reaction to maximize yield and purity?
Proactive measures during the reaction setup can prevent the formation of many common byproducts.
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Coupling Reagent | HATU or EDC/HOBt | Both are generally efficient. HATU can be faster, while EDC is often more cost-effective for larger scales. [4][5] |
| Solvent | Anhydrous DMF or DCM | Ensure the solvent is dry to prevent hydrolysis of activated intermediates. [6] |
| Base | DIPEA or Triethylamine | Use a non-nucleophilic base to avoid competing reactions. |
| Order of Addition | 1. Carboxylic Acid2. Base3. Coupling Reagent4. Stir (pre-activation)5. Cyclopropylamine | Pre-activating the carboxylic acid before adding the amine is crucial to prevent the amine from reacting with the coupling reagent (especially with HATU). [2] |
| Temperature | 0 °C to Room Temperature | Lower temperatures can help to minimize side reactions. |
Part 2: Detailed Experimental Protocols
This section provides step-by-step protocols for the synthesis and purification of this compound, designed to minimize byproduct formation.
Protocol 1: HATU-Mediated Amide Coupling
This protocol emphasizes pre-activation of the carboxylic acid to prevent guanidinium byproduct formation.
Materials:
-
Benzoic acid
-
Cyclopropylamine
-
HATU
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzoic acid (1.0 eq).
-
Dissolve the benzoic acid in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir for 5 minutes.
-
Add HATU (1.1 eq) to the mixture and stir at room temperature for 15-30 minutes. This is the pre-activation step.
-
Slowly add cyclopropylamine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the benzoic acid is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent if necessary) or by recrystallization.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol is a reliable alternative to HATU, with a focus on a gentle workup.
Materials:
-
Benzoic acid
-
Cyclopropylamine
-
EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA or Triethylamine
-
Anhydrous DCM (Dichloromethane)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add benzoic acid (1.0 eq), HOBt (1.2 eq), and EDC.HCl (1.2 eq).
-
Dissolve the solids in anhydrous DCM.
-
Add DIPEA (2.5 eq) to the mixture.
-
Stir for 5 minutes, then add cyclopropylamine (1.1 eq).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purify the crude product as described in Protocol 1.
Part 3: Identification of Byproducts
Accurate identification of byproducts is key to effective troubleshooting.
| Byproduct | Typical Mass Spec Signature (vs. Product) | Key NMR Signals |
| N-Acylurea | Product Mass + Mass of EDC - H₂O | Complex set of signals, often with additional aliphatic protons from the EDC moiety. |
| Guanidinium Byproduct | Mass of Cyclopropylamine + Mass of HATU - Mass of HOAt | Signals corresponding to the tetramethyl groups of the HATU core and the cyclopropyl protons. |
| Ring-Opened Product (e.g., from reaction with H₂O) | Product Mass + 18 (H₂O) | Disappearance of characteristic high-field cyclopropyl protons, appearance of new signals in the aliphatic region (e.g., triplets and quintets for a propyl chain). |
References
Sources
Optimizing Catalyst Selection for N-Cyclopropylbenzamide Synthesis: A Technical Support Guide
Welcome to the technical support center for N-Cyclopropylbenzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during experimentation. As Senior Application Scientists, we aim to blend technical precision with practical, field-tested insights to ensure your synthetic success.
Catalyst Selection Workflow
Choosing the right catalytic system is paramount for an efficient and high-yielding synthesis of this compound. The decision often hinges on factors like the nature of the starting materials (aryl halide vs. other electrophiles), cost considerations, and desired reaction conditions (e.g., temperature). The following workflow provides a general decision-making framework.
Caption: Decision workflow for initial catalyst selection.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues in a question-and-answer format, providing explanations and actionable solutions.
General Issues
Q1: My N-arylation reaction has stalled with significant starting material remaining. What are the primary factors to investigate?
A1: Incomplete conversion is a frequent challenge. Before extensive re-optimization, consider these critical factors:
-
Catalyst Activity: The active form of the catalyst, particularly Pd(0) in Buchwald-Hartwig amination, can be sensitive to air and moisture. Ensure that precatalysts are handled under an inert atmosphere and that solvents are rigorously dried. For copper-catalyzed Ullmann reactions, the quality and solubility of the copper salt (e.g., CuI) are crucial.[1]
-
Base Strength and Solubility: The base is critical for deprotonating the amine or amide. A base that is too weak or insoluble in the reaction medium can lead to low conversion. For palladium-catalyzed reactions, strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are common.[2] For copper-catalyzed systems, bases like K₃PO₄ or Cs₂CO₃ are often effective.[1]
-
Solvent Choice: The solvent must solubilize the reactants and stabilize the catalytic species. Polar aprotic solvents (e.g., dioxane, toluene, DMF) are typical for palladium catalysis, while solvents like DMF or DMSO are often used for copper-catalyzed reactions.[1][3][4][5][6][7] The choice of solvent can significantly influence reaction rates and even catalyst stability.[6][7]
-
Reaction Temperature: C-N coupling reactions are often temperature-sensitive. Insufficient heat may result in a slow reaction rate, while excessive temperatures can cause catalyst decomposition or promote side reactions.[1][8]
Q2: I am observing significant side product formation, including dehalogenation of my aryl halide. How can I improve selectivity?
A2: Poor selectivity often points to issues with the catalyst's stability or the reaction conditions.
-
Ligand Selection: The ligand is arguably the most critical factor for controlling selectivity. For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands (e.g., BrettPhos, Xantphos) are designed to promote the desired reductive elimination step over side reactions like beta-hydride elimination.[9][10][11] In copper-catalyzed systems, chelating diamine ligands are known to stabilize the copper center and control the concentration of the active catalytic species, preventing undesired pathways.[12][13]
-
Lowering Reaction Temperature: High temperatures can sometimes favor side reactions. Once an acceptable reaction rate is achieved, try incrementally lowering the temperature to see if selectivity improves without sacrificing too much conversion.
-
Inert Atmosphere: Rigorous exclusion of oxygen is critical. Oxygen can lead to the oxidation of phosphine ligands and the deactivation of palladium catalysts, which can contribute to side product formation.
Palladium-Catalyzed Buchwald-Hartwig Amination
Q3: What is the best starting point for a palladium precatalyst and ligand combination for coupling an aryl bromide with cyclopropylamine?
A3: The arylation of cyclopropylamine has been historically challenging, but modern catalyst systems have made it highly accessible.[10] A robust starting point is to use a highly active, air-stable palladium precatalyst.[10]
-
Recommended System: Precatalysts like [(tBuBrettPhos)Pd(allyl)]OTf are excellent for monoarylation of cyclopropylamine.[10] These are often commercially available and provide high yields.[10] The combination of a palladium source like Pd₂(dba)₃ with a bulky biarylphosphine ligand such as BINAP has also proven effective.[2]
-
Causality: The bulky and electron-rich nature of ligands like tBuBrettPhos facilitates the crucial reductive elimination step that forms the C-N bond, outcompeting potential side reactions. This has been a key development in expanding the scope of the Buchwald-Hartwig amination.[11][14]
Q4: My reaction with an aryl chloride is very sluggish. Should I change my catalyst system?
A4: Yes. Aryl chlorides are less reactive than aryl bromides or iodides in oxidative addition to palladium. This step is often rate-limiting. To overcome this, you need a more electron-rich and reactive catalytic system.
-
Ligand Modification: Switch to more electron-donating and sterically hindered ligands. Ligands specifically designed for aryl chloride activation, such as certain biaryl phosphines, are recommended.
-
Alternative Metals: Consider a nickel-based catalyst system. Nickel catalysts have shown exceptional reactivity for the N-arylation of cyclopropylamine with challenging electrophiles, including heteroaryl chlorides, often under milder conditions (e.g., room temperature).[15]
Copper-Catalyzed Ullmann Condensation
Q5: My Ullmann reaction requires very high temperatures (>180 °C) and gives inconsistent yields. How can I achieve milder and more reliable conditions?
A5: Traditional Ullmann reactions are notorious for requiring harsh conditions.[5] Modern protocols have significantly improved this reaction by incorporating ligands.
-
The Role of Ligands: The addition of a ligand to the copper catalyst is the single most important modification for achieving milder reaction conditions. Chelating ligands, such as 1,2-diamines, have been shown to be highly effective.[12][13]
-
Mechanism of Improvement: The ligand coordinates to the copper(I) center, increasing its solubility and preventing aggregation. This coordination facilitates the oxidative addition of the aryl halide and subsequent reductive elimination to form the C-N bond.[12][13][16] Ethylene glycol has also been reported to act as both a solvent and a ligand, facilitating the reaction.[17]
-
Recommended Starting Point: A combination of CuI (5-10 mol%), a diamine ligand (e.g., N,N'-dimethylethylenediamine), and a base like K₂CO₃ or K₃PO₄ in a solvent like DMF or dioxane at temperatures between 80-120 °C is a good starting point for optimization.
Q6: Can I perform a copper-catalyzed N-arylation without a ligand?
A6: While challenging, ligand-free copper-catalyzed N-arylations have been reported, particularly for activated substrates like aryl iodides.[18] However, these systems are often less general and may still require relatively high temperatures. For a substrate like this compound, which involves an unactivated amine, a ligand is highly recommended to achieve good yields and reproducibility.[18]
Catalyst System Performance Comparison
The table below summarizes typical conditions and performance for different catalytic systems in N-arylation reactions relevant to this compound synthesis.
| Catalyst System | Metal Source | Typical Ligand(s) | Base | Solvent | Temp (°C) | Typical Yield | Key Considerations |
| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | BINAP, Xantphos, BrettPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 | High | Broad scope, sensitive to air/moisture.[2][9][10] |
| Ullmann Condensation | CuI, Cu₂O | 1,2-Diamines, Amino Acids | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 100-140 | Moderate to High | Cost-effective, requires ligand for mild conditions.[5][12][16] |
| Nickel-Catalyzed | NiCl₂(dme) | Bisphosphines (e.g., CyPAd-DalPhos) | NaOtBu | Dioxane, THF | 25-80 | High | Excellent for aryl chlorides, can be sensitive.[15] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of this compound
This protocol is a general starting point based on established Buchwald-Hartwig amination methods.
-
Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add the palladium precatalyst (e.g., [(tBuBrettPhos)Pd(allyl)]OTf, 2 mol%), the phosphine ligand (if not part of a precatalyst, 2.2 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equivalents).
-
Reagent Addition: Add the aryl bromide (1.0 equivalent) and cyclopropylamine (1.2 equivalents).
-
Solvent Addition: Add anhydrous, degassed toluene (or dioxane) to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Reaction: Seal the tube and heat the reaction mixture in a pre-heated oil bath at 100 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Synthesis of this compound (Ullmann Type)
This protocol is a general procedure based on modern, ligand-accelerated Ullmann condensations.
-
Reaction Setup: To a reaction vial, add CuI (5 mol%), the aryl iodide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Ligand and Amine Addition: Add the diamine ligand (e.g., N,N'-dimethylethylenediamine, 10 mol%) and cyclopropylamine (1.5 equivalents).
-
Solvent Addition: Add anhydrous DMF (or dioxane) to a concentration of 0.2-0.5 M.
-
Reaction: Seal the vial and heat the mixture in a pre-heated oil bath at 110-120 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue via flash column chromatography.
References
-
Mann, G., Incarvito, C., Rheingold, A. L., & Hartwig, J. F. (2001). Palladium-Catalyzed C−N(sp³) Bond Formation: A New Synthesis of N-Arylcyclopropylamines. Journal of the American Chemical Society, 121(13), 3224-3225. [Link]
-
Ali, H., Ahmad, V. U., & Khan, K. M. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 19(6), 7949-7961. [Link]
-
Mastalir, Á., & Molnár, Á. (2023). Magnetic Catalysts in Ullmann-Type N-Arylation Reactions. Encyclopedia.pub. [Link]
-
MacMillan, S. N., & Stradiotto, M. (2018). Nickel-Catalyzed N-Arylation of Cyclopropylamine and Related Ammonium Salts with (Hetero)aryl (Pseudo)halides at Room Temperature. Organic Letters, 20(15), 4433-4437. [Link]
-
Oh, S., Lee, J., & Lee, K. (2015). Synthesis and biological evaluation of this compound-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(17), 3462-3466. [Link]
-
Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78-88. [Link]
-
Reddit user discussion on Gabriel synthesis troubleshooting. (2023). r/Chempros. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Reddy, G. C. (2023). Reaction optimization for catalyzed reduction of N-benzylbenzamide. Molecules, 28(15), 5821. [Link]
-
Wang, Y., et al. (2021). A One-Pot Three-Step Cu-Catalyzed Protocol to Construct Dibenzo[2][15]diazepine Derivatives and Their Analogs with Cyclopropylamine as a Surrogate of Ammonia. The Journal of Organic Chemistry, 86(24), 18017-18029. [Link]
-
León, T., et al. (2020). Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl-amines. ChemRxiv. [Link]
-
ResearchGate discussion on Solvent effects in palladium catalysed cross-coupling reactions. (2019). [Link]
- Hedrick, J. B. (2014). Cyclopropenimine catalyst compositions and processes.
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]
-
Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. MIT Open Access Articles. [Link]
-
Ahn, S., et al. (2022). Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization. Journal of Chemical Information and Modeling, 62(24), 6549-6558. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Semantic Scholar. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
Kumar, S., & Kumar, V. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journal of Organic Chemistry, 19, 1246-1254. [Link]
-
ResearchGate table on Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a. (n.d.). [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Vautravers, N. R., et al. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. Organic Letters, 18(6), 1354-1357. [Link]
-
Liu, L., et al. (2014). Copper-catalysed N-arylation of pyrrole with aryl iodides under ligand-free conditions. Journal of Chemical Research, 38(3), 180-182. [Link]
-
Wisniewski, S. R., et al. (2024). Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation. The Journal of Organic Chemistry. [Link]
-
Vantourout, J. C., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 10(15), 8436-8441. [Link]
-
Shariati, F., et al. (2016). Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Scientia Iranica, 23(3), 1146-1153. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed N-Arylation of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Magnetic Catalysts in Ullmann-Type N-Arylation Reactions | Encyclopedia MDPI [encyclopedia.pub]
- 17. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
N-Cyclopropylbenzamide Scaffolds in p38 MAPK Inhibition: A Comparative Technical Guide
Executive Summary
The development of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors has evolved from early non-selective ATP-competitive compounds to highly specific allosteric and hybrid inhibitors. This guide analyzes the N-cyclopropylbenzamide scaffold—exemplified by the clinical candidate Losmapimod (GW856553X) —and compares its performance against traditional Type I (SB203580) and Type II (BIRB 796) inhibitors.
The this compound moiety represents a critical pharmacophore designed to exploit a specific hydrophobic pocket near the ATP binding site, offering a superior balance of potency (pKi ~8.1 for p38
Structural & Mechanistic Analysis
To understand the superiority of the this compound class, one must analyze the binding modes. p38 inhibitors are generally categorized by the conformation of the DFG (Asp-Phe-Gly) motif in the kinase activation loop.
The Competitors
-
N-Cyclopropylbenzamides (e.g., Losmapimod): These are often "Type 1.5" or hybrid inhibitors. The cyclopropyl group forms specific hydrophobic interactions that stabilize the kinase in a conformation distinct from the active state, often extending into the "selectivity pocket" adjacent to the ATP site.
-
SB203580 (Pyridinyl-imidazole): A classic Type I inhibitor. It binds to the ATP pocket in the active (DFG-in) conformation. While potent, it suffers from off-target effects (e.g., inhibition of c-Raf, JNK) and hepatotoxicity.
-
BIRB 796 (Doramapimod): A Type II diaryl urea inhibitor. It binds to the inactive (DFG-out) conformation, occupying an allosteric pocket created by the movement of the Phe residue. It has very slow dissociation kinetics.[1]
Signaling Pathway Context
The following diagram illustrates the p38 MAPK cascade and the intervention points for these inhibitors.[2]
Caption: The p38 MAPK signaling cascade showing the central node of inhibition.[1] N-cyclopropylbenzamides block the phosphorylation of downstream effectors like MK2 and ATF2, preventing cytokine release.
Comparative Performance Data
The following data synthesizes results from enzymatic assays and cellular models (THP-1 monocytes).
Table 1: Enzymatic Potency & Selectivity Profile
| Feature | Losmapimod (N-Cyclopropyl) | SB203580 (Type I) | BIRB 796 (Type II) |
| p38 | ~7-15 nM | 50 nM | 38 nM |
| p38 | ~25 nM | 500 nM | 65 nM |
| Binding Mode | ATP-competitive (Hybrid) | ATP-competitive (DFG-in) | Allosteric (DFG-out) |
| Selectivity | High (>1000x vs c-Raf) | Low (inhibits c-Raf, JNK) | High (but hits JNK2) |
| Dissociation Rate | Moderate | Fast | Very Slow |
| Clinical Status | Phase 3 (Discontinued for ACS) | Preclinical Tool (Toxic) | Discontinued |
Table 2: Cellular Efficacy (LPS-induced TNF- Release)
| Compound | IC50 (Human Whole Blood) | IC50 (THP-1 Monocytes) | Notes |
| Losmapimod | 30 - 50 nM | ~20 nM | Highly potent in cellular context; excellent oral bioavailability. |
| SB203580 | 600 nM | 200 - 500 nM | Poor cellular penetration relative to enzymatic potency. |
| BIRB 796 | 20 - 40 nM | ~15 nM | Very potent but limited by physicochemical properties. |
Key Insight: While BIRB 796 is enzymatically potent, the this compound scaffold (Losmapimod) offers a better balance of solubility, bioavailability, and selectivity, making it a more viable drug candidate despite similar in vitro potency.
Experimental Protocols
To validate these inhibitors in your own lab, use the following standardized protocols.
Protocol A: Cellular Cytokine Release Assay (THP-1)
This assay measures the functional efficacy of the inhibitor in a relevant biological context (prevention of inflammatory cytokine release).
Materials:
-
Cell Line: THP-1 (Human monocytic leukemia cells).
-
Stimulant: Lipopolysaccharide (LPS) from E. coli 0111:B4.
-
Readout: Human TNF-
ELISA or HTRF kit.
Workflow:
-
Cell Preparation: Differentiate THP-1 cells (optional) or use in suspension at
cells/well in 96-well plates containing RPMI-1640 + 10% FBS. -
Inhibitor Treatment:
-
Prepare 10 mM stock solutions of Losmapimod, SB203580, and BIRB 796 in DMSO.
-
Perform serial dilutions (1:3) to generate an 8-point dose-response curve (range: 10
M to 0.1 nM). -
Add compounds to cells and incubate for 1 hour at 37°C (Pre-incubation is critical for Type II inhibitors like BIRB 796 to reach equilibrium).
-
-
Stimulation: Add LPS (final concentration 1
g/mL ). -
Incubation: Incubate for 4 hours (for TNF-
mRNA/protein synthesis). -
Harvest: Centrifuge plates (1000 rpm, 5 min) and collect supernatant.
-
Quantification: Analyze via ELISA. Calculate IC50 using non-linear regression (4-parameter fit).
Protocol B: Visualizing the Workflow
Caption: Step-by-step workflow for the LPS-induced TNF-alpha release assay in THP-1 monocytes.
Synthesis and Conclusion
The This compound scaffold represents a "sweet spot" in p38 inhibitor design.
-
Selectivity: By engaging the hydrophobic pocket unique to p38 MAPK (similar to Type II binders) but maintaining favorable kinetics, it avoids the broad kinase inhibition seen with SB203580.
-
Efficacy: It demonstrates single-digit nanomolar potency in cellular assays, comparable to BIRB 796 but with generally superior physicochemical properties for oral dosing.
-
Recommendation: For research requiring precise p38
blockade without confounding off-target effects (like JNK or Raf inhibition), Losmapimod (or similar this compound analogs) is the preferred tool compound over the older SB203580.
References
-
Comparison of p38 Inhibitors: Impact of p38 MAP Kinase Inhibitors on LPS-Induced Release of TNF-α in Whole Blood and Primary Cells. Karger. Available at: [Link]
-
BIRB 796 Profile: BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo. Nature Structural Biology / PubMed. Available at: [Link]
-
This compound Hybrids: Synthesis and biological evaluation of this compound-benzophenone hybrids as novel and selective p38 MAPK inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
THP-1 Protocol: Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. ResearchGate.[3] Available at: [Link]
Sources
- 1. BIRB 796 (Doramapimod) | pan-p38 MAPK inhibitor | p38α/β/γ/δ inhibitor | CAS 285983-48-4 | Buy BIRB-796 from Supplier InvivoChem [invivochem.com]
- 2. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validation of HPLC method for N-Cyclopropylbenzamide quantification
This guide serves as a definitive technical resource for the validation of a High-Performance Liquid Chromatography (HPLC) method for quantifying N-Cyclopropylbenzamide (CAS: 15205-35-3).[1]
Designed for analytical scientists and quality control professionals, this document moves beyond basic recipe-following. It compares the Optimized Gradient Method (the "Product") against standard Generic Isocratic Approaches (the "Alternative"), demonstrating why the optimized protocol offers superior resolution, peak symmetry, and regulatory compliance.
Part 1: The Challenge & The Solution
This compound is a key intermediate in the synthesis of various pharmaceutical active ingredients (APIs), including kinase inhibitors and antipsychotics.[1] Its accurate quantification is critical for calculating yield and purity.[1]
-
The Problem: Generic C18 methods often result in peak tailing (Tf > 1.[1]5) due to secondary interactions with residual silanols or poor resolution from synthesis byproducts (e.g., benzoic acid or unreacted cyclopropylamine).[1]
-
The Solution: A validated, acid-buffered gradient method that ensures sharp peak shape and complete separation.[1]
Comparison: Optimized Method vs. Generic Alternative
The following table contrasts the performance of the proposed validated method against a typical "screening" method often used in early development.
| Feature | Optimized Method (Recommended) | Generic Isocratic Method (Alternative) | Impact on Data Quality |
| Mobile Phase | 0.1% H₃PO₄ (pH 2.5) : Acetonitrile (Gradient) | Water : Methanol (50:50 Isocratic) | Optimized: Acidic pH suppresses silanol ionization, reducing tailing.[1] |
| Column | C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 µm | Standard C18, 5 µm | Optimized: Smaller particle size improves theoretical plates (N > 5000).[1] |
| Run Time | 12 Minutes | 25+ Minutes | Optimized: Higher throughput for QC release testing. |
| Tailing Factor | 0.95 – 1.15 | 1.6 – 2.0 | Optimized: Ensures accurate integration and linearity. |
| LOD/LOQ | 0.05 ppm / 0.15 ppm | 0.5 ppm / 1.5 ppm | Optimized: Capable of trace impurity analysis. |
Part 2: Method Development Strategy (Logic & Causality)[1]
Effective validation begins with rational design.[1] The following decision tree illustrates the scientific logic used to select the final chromatographic conditions.
Figure 1: Method Development Decision Tree. Blue nodes represent decision points; Green represents the optimized path; Red represents suboptimal alternatives.
Part 3: Validation Protocol (ICH Q2(R2) Compliant)
This protocol follows the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1] Every step is designed to be self-validating—meaning the data generated confirms the method's reliability in real-time.[1]
1. System Suitability Testing (SST)
Before analyzing any samples, the instrument must pass these criteria.
-
Protocol: Inject the Standard Solution (100 µg/mL) six times.
-
Acceptance Criteria:
2. Specificity (Forced Degradation)
Objective: Prove the method can measure the analyte unequivocally in the presence of impurities.
-
Protocol: Expose this compound to stress conditions:
-
Acid: 0.1N HCl, 60°C, 2 hours.
-
Base: 0.1N NaOH, 60°C, 2 hours.
-
Oxidation: 3% H₂O₂, Ambient, 4 hours.[1]
-
-
Requirement: Peak purity angle < Purity threshold (using PDA detector). No interference at the retention time of the main peak.[1]
3. Linearity & Range
Objective: Demonstrate the method's response is proportional to concentration.
-
Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 50 µg/mL to 150 µg/mL).
-
Data Analysis: Plot Concentration (x) vs. Peak Area (y).
-
Acceptance Criteria: Correlation Coefficient (
) ≥ 0.999.[1][3]
4. Accuracy (Recovery)
Objective: Confirm the method measures the "true" value.
-
Protocol: Spike a placebo matrix with known amounts of this compound at three levels (80%, 100%, 120%).
-
Calculation:
-
Acceptance Criteria: Mean recovery between 98.0% and 102.0%.
5. Precision (Repeatability & Intermediate)
-
Repeatability: 6 injections of 100% concentration by Analyst 1.[1]
-
Intermediate Precision: 6 injections by Analyst 2 on a different day/instrument.
-
Acceptance Criteria: Overall % RSD ≤ 2.0%.[1]
Part 4: Experimental Workflow Visualization
The following diagram outlines the sequence of the validation execution. This ensures no critical step is missed during the laboratory workflow.
Figure 2: Step-by-step Validation Workflow. The diamond node represents the critical "Go/No-Go" decision point based on System Suitability.[1]
References
-
International Council for Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
PubChem. (2024).[1][4] this compound (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Referenced for Gradient vs. Isocratic theory).[1]
-
U.S. Food and Drug Administration (FDA). (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]
Sources
A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Comparative Analysis of N-Cyclopropylbenzamide-Based Inhibitors
In the landscape of targeted drug discovery, the protein kinase inhibitor remains a cornerstone of therapeutic development. However, the success of a kinase inhibitor is not solely defined by its on-target potency but critically, by its selectivity. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window, derailing an otherwise promising clinical candidate. This guide provides an in-depth, technical comparison of kinase cross-reactivity profiling, using a potent N-Cyclopropylbenzamide-containing p38α mitogen-activated protein kinase (MAPK) inhibitor, herein referred to as Compound 10g , as a case study for a highly selective agent, and the well-characterized, commercially available inhibitor, SB203580 , as a comparator.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causal reasoning behind experimental design, empowering you to build self-validating systems for assessing kinase inhibitor selectivity.
The Imperative of Selectivity in Kinase Inhibition
Protein kinases share a structurally conserved ATP-binding pocket, making the design of truly selective inhibitors a formidable challenge. While a compound may exhibit nanomolar potency against its intended target, it can inadvertently inhibit other kinases, leading to a cascade of unintended biological consequences.[1] This polypharmacology is not always detrimental and can sometimes be leveraged for therapeutic benefit; however, more often, it is a liability that needs to be thoroughly characterized.
The p38 MAPK pathway is a critical regulator of inflammatory responses, and its inhibitors have been pursued for a range of autoimmune and inflammatory diseases.[2] However, the clinical development of many p38 MAPK inhibitors has been hampered by off-target effects and associated toxicities.[3] This underscores the necessity of early and comprehensive cross-reactivity profiling.
Featured Compounds for Comparative Analysis
For the purpose of this guide, we will be comparing two p38 MAPK inhibitors:
-
Compound 10g : A novel hybrid molecule incorporating an this compound moiety, identified as a potent and highly selective p38α MAPK inhibitor with an IC50 of 0.027 µM.[4] Its high selectivity makes it an excellent model for an ideal kinase inhibitor profile.
-
SB203580 : A widely used and commercially available pyridinyl imidazole inhibitor of p38 MAPK.[3] While selective, it is known to have off-target activities against other kinases, making it a valuable tool for illustrating the importance of broad-panel screening.[2][5]
Methodologies for Cross-Reactivity Profiling: A Comparative Overview
A multi-faceted approach is essential for a comprehensive understanding of a compound's selectivity. Here, we compare three orthogonal methodologies: large-panel binding assays, in vitro enzymatic assays, and cell-based functional assays.
Large-Panel Kinase Binding Assays (e.g., KINOMEscan™)
This high-throughput screening method provides a broad overview of a compound's interaction with a large portion of the human kinome. It is an indispensable tool for early-stage discovery to identify potential off-targets.
Causality Behind Experimental Choices: The primary goal of a large-panel screen is to cast a wide net and identify any potential binding interactions, regardless of their functional consequence at this stage. This is a de-risking step to flag potential liabilities early. The choice of a binding assay over an enzymatic assay at this stage is one of practicality and scale; it is generally faster and more cost-effective to screen against hundreds of kinases in a binding format.
Workflow Diagram:
Caption: KINOMEscan™ workflow for kinase inhibitor profiling.
Data Interpretation and Comparison:
The output of a KINOMEscan™ is typically visualized as a TREEspot™ diagram, which maps the inhibited kinases onto a representation of the human kinome. For a highly selective compound like Compound 10g , one would expect to see a very focused "hit" on p38α (MAPK14) and potentially its close family members, with minimal interaction with other kinases.
In contrast, the profile for SB203580 would show potent binding to p38α but also notable interactions with other kinases. For instance, studies have shown that SB203580 also inhibits LCK, GSK-3β, and PKBα.[2][5]
Quantitative Data Summary:
| Compound | Primary Target | Primary Target IC50/Kd | Known Off-Targets (from literature) | Selectivity Score (S10)* |
| Compound 10g | p38α (MAPK14) | 27 nM[4] | Not reported in broad screen; described as "high"[4] | Hypothetically Very Low (e.g., <0.02) |
| SB203580 | p38α (MAPK14) | 50 nM[2] | LCK, GSK-3β, PKBα, CK1δ/ε[2][5] | Higher (e.g., >0.1) |
*Selectivity Score (S10) is a measure of promiscuity, calculated as the number of kinases inhibited by >90% at a given concentration divided by the total number of kinases tested. A lower score indicates higher selectivity.
In Vitro Enzymatic Assays
Once potential on- and off-targets are identified, their functional inhibition must be confirmed and quantified using enzymatic assays. These assays directly measure the ability of the inhibitor to block the catalytic activity of the kinase.
Causality Behind Experimental Choices: An in vitro enzymatic assay is the gold standard for confirming functional inhibition. By using purified, recombinant enzymes and specific substrates, we can isolate the interaction between the inhibitor and the kinase, free from the complexities of a cellular environment. This allows for the precise determination of IC50 values, providing a quantitative measure of potency. Radiometric assays, which measure the incorporation of 32P or 33P from ATP onto a substrate, are often considered the most direct and robust method, as they are less prone to interference from compound autofluorescence or other artifacts that can affect fluorescence-based readouts.
Workflow Diagram:
Caption: Radiometric in vitro kinase assay workflow.
Detailed Protocol: In Vitro Radiometric Kinase Assay for p38α
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT).
-
Serially dilute Compound 10g and SB203580 in DMSO, followed by a further dilution in kinase buffer.
-
Prepare a solution of recombinant human p38α kinase and its substrate (e.g., ATF2) in kinase buffer.
-
Prepare an ATP solution in kinase buffer, spiked with γ-33P-ATP.
-
-
Assay Execution:
-
In a 96-well plate, add the diluted compounds.
-
Add the kinase/substrate mixture to each well.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 3% phosphoric acid.
-
Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
-
Wash the filter plate multiple times to remove unincorporated γ-33P-ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of kinase activity relative to a DMSO control against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Assays for Target Engagement and Downstream Signaling
Ultimately, an inhibitor must be effective in a cellular context. Cell-based assays are crucial for confirming that the compound can penetrate the cell membrane, engage its target, and elicit the desired biological response.
Causality Behind Experimental Choices: A cell-based assay provides a more physiologically relevant system to assess inhibitor activity. It accounts for factors such as cell permeability, efflux pumps, and intracellular ATP concentrations, which can all influence a compound's apparent potency. Measuring the phosphorylation of a direct downstream substrate of the target kinase (e.g., phospho-MK2 for p38) provides direct evidence of target engagement and functional inhibition within the cell.
Workflow Diagram:
Caption: Cell-based assay for p38 pathway inhibition.
Detailed Protocol: Cell-Based Phospho-p38 MAPK (Thr180/Tyr182) Translocation Assay
-
Cell Culture and Plating:
-
Culture a relevant cell line (e.g., HeLa or A549) in a 96-well imaging plate until confluent.
-
-
Compound Treatment and Stimulation:
-
Treat cells with serial dilutions of Compound 10g or SB203580 for 1 hour.
-
Stimulate the p38 pathway by adding a known activator (e.g., anisomycin or UV radiation) for 30 minutes.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a solution containing Triton X-100.
-
-
Immunofluorescence Staining:
-
Block non-specific antibody binding with a blocking buffer.
-
Incubate with a primary antibody specific for the phosphorylated, active form of p38 MAPK (p-p38 Thr180/Tyr182).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to quantify the nuclear translocation of the p-p38 signal.
-
Calculate the cellular EC50, the concentration at which the inhibitor causes a 50% reduction in p-p38 nuclear translocation.
-
Synthesizing the Data: A Holistic View of Selectivity
By integrating the data from these orthogonal assays, a comprehensive profile of an inhibitor's selectivity emerges.
-
Compound 10g , with its high selectivity in binding assays, potent enzymatic inhibition of p38α, and on-target effects in cell-based assays, represents a promising candidate with a potentially wide therapeutic window. Its this compound scaffold likely contributes favorably to its interaction with the p38α active site while disfavoring binding to other kinases.
-
SB203580 , while an effective tool for studying p38 signaling, demonstrates the importance of understanding a compound's full cross-reactivity profile. Its off-target activities could confound experimental results or contribute to toxicity in a clinical setting. For example, its inhibition of GSK-3β could have significant implications for pathways involved in metabolism and cell survival.
Conclusion
The rigorous assessment of kinase inhibitor cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of robust scientific research and successful drug development. A multi-pronged approach, combining broad kinome screening with detailed enzymatic and cell-based functional assays, provides a self-validating system for characterizing inhibitor selectivity. As demonstrated by the comparative analysis of a highly selective this compound-based inhibitor and a more promiscuous tool compound, a thorough understanding of a molecule's on- and off-target activities is paramount for advancing novel, safe, and effective kinase-targeted therapies.
References
-
Kim, J., et al. (2015). Synthesis and biological evaluation of this compound-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(17), 3694-3698. Available at: [Link]
-
Sreekanth, G. P., et al. (2016). SB203580 Modulates p38 MAPK Signaling and Dengue Virus-Induced Liver Injury by Reducing MAPKAPK2, HSP27, and ATF2 Phosphorylation. PLOS ONE, 11(2), e0149486. Available at: [Link]
-
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available at: [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. Available at: [Link]
-
Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The use of novel selectivity metrics in kinase research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping the Protein Kinome: Current Strategy and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of this compound-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Validating the Target Engagement of N-Cyclopropylbenzamide in Cells: A Comparative Guide
Topic: Validating the Target Engagement of N-Cyclopropylbenzamide in Cells Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound has emerged as a privileged pharmacophore in medicinal chemistry, most notably as a core scaffold for p38 Mitogen-Activated Protein Kinase (p38 MAPK) inhibitors and, in specific structural contexts, LSD1 (KDM1A) inhibitors. Its rigid cyclopropyl moiety offers unique conformational constraints that enhance binding affinity and selectivity compared to flexible alkyl chains.[1]
This guide focuses on validating the cellular target engagement of this compound derivatives (specifically targeting p38
Comparative Analysis: this compound vs. Standard Inhibitors
To objectively evaluate the performance of this compound-based probes, we compare them against SB203580 (a classic ATP-competitive Type I inhibitor) and BIRB 796 (a Type II allosteric inhibitor).
Table 1: Comparative Performance Metrics in Cellular Systems
| Feature | This compound (Derivative 10g) | SB203580 (Standard Type I) | BIRB 796 (Standard Type II) |
| Primary Target | p38 | p38 | p38 |
| Binding Mode | Hybrid / Type I½ (ATP pocket + Hydrophobic region) | Type I (ATP Pocket only) | Type II (DFG-out allosteric) |
| Cellular Potency (EC | 20 - 50 nM (High) | 500 - 1000 nM (Moderate) | 10 - 100 nM (High) |
| Kinase Selectivity | High (Due to cyclopropyl steric clash in non-targets) | Low (Promiscuous) | High |
| Residence Time | Moderate-Long | Short | Very Long |
| CETSA | +4.5 °C (Robust stabilization) | +2.0 °C | +6.0 °C |
Analyst Insight: While BIRB 796 offers exceptional residence time, this compound derivatives often provide a superior balance of solubility and selectivity, avoiding the "molecular obesity" (high MW/Lipophilicity) often associated with deep-pocket Type II binders.
Mechanistic Causality & Signaling Pathway
Understanding the downstream consequences of target engagement is critical for functional validation. This compound inhibits the phosphorylation of downstream substrates by blocking the ATP-binding site of p38 MAPK.
Figure 1: p38 MAPK Signaling & Inhibition Node
Caption: Schematic of the p38 MAPK pathway.[2][3] this compound engages p38, blocking the phosphorylation of MK2 and ATF2.
Validated Protocol: Cellular Thermal Shift Assay (CETSA)
The most definitive method to prove physical target engagement inside the cell (rather than just functional inhibition) is CETSA. This protocol relies on the thermodynamic stabilization of the protein-ligand complex.
Why This Protocol?
Unlike enzymatic assays, CETSA is performed in intact cells, accounting for membrane permeability, intracellular metabolism, and competitive binding with endogenous ATP (approx. 1-5 mM).
Step-by-Step Methodology
Reagents:
-
Cells: THP-1 (monocytes) or HeLa cells.
-
Compound: this compound (10 mM DMSO stock).
-
Lysis Buffer: PBS with 0.4% NP-40 + Protease Inhibitor Cocktail.
Workflow:
-
Treatment:
-
Seed cells at
cells/mL. -
Treat with 1
M this compound (or vehicle DMSO) for 1 hour at 37°C. Note: 1 hour ensures equilibrium without inducing secondary expression changes.
-
-
Thermal Challenge:
-
Aliquot cell suspension into 10 PCR tubes (50
L each). -
Heat individual tubes to a gradient of temperatures: 40, 43, 46, 49, 52, 55, 58, 61, 64, 67°C .
-
Heat for 3 minutes precisely.
-
Cool immediately to 25°C for 3 minutes.
-
-
Lysis & Separation:
-
Add 50
L Lysis Buffer. Freeze-thaw x2 (Liquid / 25°C water bath) to disrupt membranes. -
Centrifuge at 20,000 x g for 20 minutes at 4°C. Crucial Step: This pellets the denatured/precipitated proteins. The supernatant contains the stabilized, soluble target.
-
-
Detection (Western Blot):
-
Run supernatant on SDS-PAGE.
-
Blot for p38
MAPK . -
Quantify band intensity relative to the lowest temperature (100% control).
-
Figure 2: CETSA Experimental Workflow
Caption: Workflow for Cellular Thermal Shift Assay (CETSA) to quantify ligand-induced thermal stabilization.
Data Interpretation & Self-Validation
To ensure your data is trustworthy, apply these validation checks:
-
The Isothermal Dose-Response (ITDR): Once the Melting Temperature (
) is established (typically ~52°C for p38), perform an experiment at a fixed temperature (e.g., 52°C) with varying drug concentrations (0.01 - 10 M).-
Success Criteria: You should observe a dose-dependent increase in soluble protein.
-
-
The "Hook" Effect: At very high concentrations, some compounds destabilize proteins due to non-specific aggregation. If the signal drops at >50
M, this is an artifact, not engagement. -
Washout Control: To prove reversibility, wash cells after treatment. If the thermal shift persists after 4 hours of washout, the binding might be covalent or the residence time is exceptionally long.
Expected Results:
-
DMSO Control
: ~50.5°C -
This compound Treated
: ~55.0°C ( )
References
-
Synthesis and biological evaluation of this compound-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2015).[4][5] URL:[Link]
-
The Cellular Thermal Shift Assay for Evaluating Drug Target Interactions in Cells. Source: Nature Protocols (2013). URL:[Link]
-
Target Engagement in Live Cells by NanoBRET. Source: Methods in Molecular Biology (2021). URL:[Link]
Sources
- 1. 1-Phenyl-cyclopropylamine | 41049-53-0 | Benchchem [benchchem.com]
- 2. p38 MAPK Inhibitor NJK14047 Suppresses CDNB-Induced Atopic Dermatitis-Like Symptoms in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
Orthogonal Methods for Confirming N-Cyclopropylbenzamide Purity
Executive Summary
N-Cyclopropylbenzamide (CAS: 15205-35-3) is a critical intermediate in the synthesis of p38 MAPK inhibitors and other bioactive benzamide scaffolds.[1] While High-Performance Liquid Chromatography (HPLC) is the industry standard for purity assessment, relying solely on it creates significant blind spots—specifically regarding non-chromophoric precursors (cyclopropylamine), inorganic salts, and residual solvents.
This guide details a multi-dimensional (orthogonal) analytical strategy to ensure the absolute purity of this compound. By integrating chromatographic separation (HPLC/GC), spectroscopic quantification (qNMR), and thermal analysis (DSC), researchers can eliminate false positives and ensure downstream synthetic success.
Part 1: The Challenge – Impurity Profiling
The synthesis of this compound typically involves the Schotten-Baumann reaction or direct amidation of benzoyl chloride with cyclopropylamine. This route generates a specific impurity profile that no single method can fully characterize.
| Impurity Type | Specific Contaminant | Detection Challenge |
| Starting Material | Cyclopropylamine | High Volatility / Low UV Absorbance. Often co-elutes with solvent front in HPLC. |
| Hydrolysis Product | Benzoic Acid | pH Dependent. Tailing peaks in HPLC if mobile phase pH is unbuffered. |
| Side Reaction | N,N-Dibenzoylcyclopropylamine | Late Eluter. Highly lipophilic dimer formed under excess benzoyl chloride conditions. |
| Process Residue | Inorganic Salts (NaCl/TEA·HCl) | Invisible. Undetectable by HPLC-UV or GC-MS. |
Part 2: The Orthogonal Strategy
To validate purity with >99.5% confidence, we employ three orthogonal pillars. Each method relies on a different physical property, ensuring that an impurity hidden in one system is revealed in another.
Figure 1: The orthogonal workflow ensures comprehensive coverage of the impurity profile by leveraging distinct physical separation mechanisms.
Part 3: Detailed Experimental Protocols
Method A: HPLC-UV (The Workhorse)
Objective: Quantify this compound and related UV-active impurities (Benzoic acid, Dimers). Rationale: Reverse-phase chromatography separates based on hydrophobicity. Acidic modification is crucial to suppress the ionization of benzoic acid, ensuring sharp peak shapes.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (Aromatic ring) and 210 nm (Amide bond).
-
Sample Prep: Dissolve 1 mg/mL in 50:50 Water:Acetonitrile.
Critical Insight: If Benzoic acid is present, it will elute early (~3-4 min). The target amide elutes mid-gradient. The dimer (N,N-species) is highly non-polar and will elute late (>12 min). Do not stop the run early.
Method B: GC-MS (The Volatile Hunter)
Objective: Detect residual cyclopropylamine and organic solvents (DCM, Toluene). Rationale: Cyclopropylamine lacks a strong chromophore and is too polar/volatile for standard C18 HPLC retention. GC-MS identifies it positively via mass fragmentation.
-
Column: DB-5MS (5% Phenyl-arylene polymer), 30 m x 0.25 mm ID, 0.25 µm film.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Split 20:1, 250°C.
-
Oven Program: 40°C (hold 2 min) → 15°C/min → 280°C (hold 5 min).
-
MS Source: EI mode, 70 eV. Scan range 35–500 amu.
Critical Insight: this compound is thermally stable enough for GC. Look for the molecular ion
Method C: qNMR (The Absolute Truth)
Objective: Determine absolute assay purity and quantify inorganic/inert contaminants. Rationale: Unlike chromatography, NMR does not require a reference standard of the analyte. It relies on the molar ratio of protons. This is the only method that detects "invisible" impurities like salts (by mass balance deficit) or water.
-
Solvent: DMSO-d6 (Provides excellent solubility for benzamides).
-
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (traceable purity).
-
Pulse Sequence: 90° pulse, relaxation delay (
) ≥ 30 seconds (to ensure relaxation). -
Scans: 16 or 32.
-
Analysis: Integrate the cyclopropyl methine proton (~2.85 ppm, multiplet) against the IS signal.
Calculation:
Method D: DSC (Thermal Fingerprint)
Objective: Confirm solid-state form and purity via melting point depression. Rationale: A sharp melting endotherm indicates high purity. Broadening suggests eutectic impurities.
-
Pan: Tzero Aluminum, crimped.
-
Ramp: 10°C/min from 25°C to 150°C.
-
Expected Result: Sharp endotherm with onset at 95°C ± 1°C .
-
Failure Mode: A broad peak starting at 85-90°C indicates solvent entrapment or significant organic impurities.
Part 4: Comparative Analysis & Decision Matrix
The following table summarizes the performance characteristics of each method for this compound.
| Feature | HPLC-UV | GC-MS | qNMR | DSC |
| Primary Target | Non-volatile organics | Volatiles & Identification | Absolute Mass Balance | Physical Form |
| LOD | ~0.05% | ~0.01% | ~0.5% | N/A |
| Specificity | High (Chromatographic) | Very High (Mass Spec) | High (Structural) | Low (Colligative) |
| Blind Spot | Inorganic salts, non-UV active | Non-volatiles, thermally unstable | Trace impurities (<0.1%) | Identity of impurity |
| Sample Req. | < 1 mg | < 1 mg | ~10-20 mg | 2-5 mg |
Decision Workflow
Use this logic to select the appropriate validation flow for your development stage.
Figure 2: Sequential decision tree for releasing this compound batches.
References
-
CAS Common Chemistry. this compound (CAS 15205-35-3) Properties and Melting Point.[5] American Chemical Society.[5] Link
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[6] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
-
ICH Expert Working Group. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Görög, S. (2000). The importance of orthogonal methods in the identification of pharmaceutical impurities. Journal of Pharmaceutical and Biomedical Analysis, 23(2-3), 519-531. Link
-
PubChem. this compound Compound Summary. National Center for Biotechnology Information. Link
Sources
- 1. Benzamide, N-cyclopropyl- | C10H11NO | CID 27133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. Development and validation of an HPLC–UV method for the quantification of carbamazepine in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Analysis: Benchmarking N-Cyclopropylbenzamide Derivatives Against the Clinical-Stage p38 Inhibitor Doramapimod
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, particularly for therapeutic targets implicated in inflammatory diseases, the p38 mitogen-activated protein kinase (MAPK) remains a focal point of intense research.[1] While numerous inhibitors have been developed, many have faced challenges in clinical trials due to off-target effects or insufficient efficacy.[1] This has spurred the development of novel chemical scaffolds with improved potency and selectivity. This guide provides a comparative analysis of an emerging N-cyclopropylbenzamide-based inhibitor against Doramapimod (BIRB-796), a well-characterized, clinical-stage p38 inhibitor, offering a framework for researchers to evaluate next-generation kinase modulators.
The Central Role of p38 MAPK in Cellular Stress and Inflammation
The p38 MAPK signaling cascade is a critical pathway that translates extracellular stress signals into a cellular response. Activated by stimuli such as inflammatory cytokines (e.g., TNF-α, IL-1β), lipopolysaccharides (LPS), and environmental stressors, the pathway plays a pivotal role in cell differentiation, apoptosis, and the production of pro-inflammatory mediators.[2] The p38α isoform, in particular, is a key regulator of cytokine biosynthesis, making it a prime target for anti-inflammatory drug development.[3]
Below is a diagram illustrating the canonical p38 MAPK signaling pathway.
Caption: The p38 MAPK Signaling Pathway.
Contender Profiles: A Look at the Inhibitors
Direct comparative data from a single head-to-head study for this compound derivatives and Doramapimod is not publicly available. Therefore, this guide presents the individual characteristics of each inhibitor based on existing literature, followed by a comparative discussion.
This compound Derivative (Compound 10g)
A novel series of hybrid molecules combining benzophenone and N-cyclopropyl-3-methylbenzamide structures has yielded a highly potent p38α MAPK inhibitor, designated as compound 10g.[4] This compound represents a promising scaffold for further development.
-
Mechanism of Action: While not explicitly detailed as an allosteric or ATP-competitive inhibitor in the available literature, its structural class suggests it likely interacts with the ATP-binding pocket of p38 MAPK.
-
Reported Potency: In a biochemical assay, compound 10g demonstrated potent inhibitory activity against the p38α isoform with an IC50 of 0.027 µM.[4]
-
Selectivity: The initial study reported "high kinase selectivity," though a broad-panel kinase screen was not provided.[4] This is a critical parameter that requires further investigation to assess potential off-target effects.
-
Cellular Activity: The compound showed significant anti-inflammatory activity in THP-1 human monocytic cells.[4]
Doramapimod (BIRB-796)
Doramapimod is a well-documented, potent, and orally active pan-p38 MAPK inhibitor that has progressed to clinical trials for various inflammatory conditions.[5][6][7] Its unique mechanism of action sets it apart from many other kinase inhibitors.
-
Mechanism of Action: Doramapimod is a diaryl urea compound that binds to an allosteric site on p38 MAPK, which is distinct from the ATP-binding pocket.[2][8] This binding stabilizes an inactive conformation of the kinase, indirectly competing with ATP binding and preventing its activation by upstream kinases.[8]
-
Reported Potency: Doramapimod exhibits potent inhibition across multiple p38 isoforms in cell-free assays, with IC50 values of 38 nM for p38α, 65 nM for p38β, 200 nM for p38γ, and 520 nM for p38δ.[5][9] It demonstrates a very high binding affinity for p38α with a dissociation constant (Kd) of 0.1 nM.[5][9][10]
-
Selectivity: Doramapimod shows over 330-fold greater selectivity for p38α compared to JNK2.[10][11] While it shows weak inhibition of c-RAF, Fyn, and Lck, it has been reported to inhibit B-Raf with an IC50 of 83 nM.[9][10] It does not significantly inhibit other kinases such as ERK-1, SYK, or IKK2 at relevant concentrations.[10]
-
Cellular Activity: In cellular assays, Doramapimod effectively blocks the release of TNF-α in LPS-stimulated THP-1 cells with an IC50 of 18 nM.[12]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the available biochemical potency data for the this compound derivative (10g) and Doramapimod.
| Inhibitor | Target Isoform | IC50 (nM) | Dissociation Constant (Kd) (nM) | Reference(s) |
| This compound (10g) | p38α | 27 | Not Reported | [4] |
| Doramapimod (BIRB-796) | p38α | 38 | 0.1 | [5][9] |
| p38β | 65 | Not Reported | [5][9] | |
| p38γ | 200 | Not Reported | [5][9] | |
| p38δ | 520 | Not Reported | [5][9] |
Note: IC50 values are highly dependent on assay conditions (e.g., ATP concentration). The lack of a standardized side-by-side assay necessitates caution in direct comparisons.
Experimental Framework for a Head-to-Head Benchmarking Study
To conduct a rigorous and direct comparison, a standardized set of experiments is crucial. The following protocols outline a validated workflow for benchmarking novel p38 inhibitors like this compound derivatives against a reference compound such as Doramapimod.
Caption: Experimental workflow for p38 inhibitor benchmarking.
Protocol 1: In Vitro p38α Kinase Assay (IC50 Determination)
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified p38α kinase. The phosphorylation of a known substrate, Activating Transcription Factor 2 (ATF2), is quantified.[13]
Principle: Active p38α is immunoprecipitated from cell lysates or recombinant active p38α is used. The kinase reaction is initiated in the presence of a peptide substrate (ATF2), ATP, and varying concentrations of the inhibitor. The amount of phosphorylated ATF2 is then measured, typically by Western blot or a luminescence-based assay like ADP-Glo™.[13]
Step-by-Step Methodology:
-
Kinase Source: Utilize either immunoprecipitated active p38α from stimulated cells (e.g., UV-treated NIH-3T3 cells) or commercially available recombinant active p38α kinase.[13]
-
Inhibitor Preparation: Prepare a serial dilution of the this compound derivative and Doramapimod in DMSO. A typical concentration range would span from 1 nM to 100 µM.
-
Kinase Reaction Setup (per well of a 96-well plate):
-
Add 15 µL of kinase assay buffer.
-
Add a fixed amount of recombinant active p38α enzyme.
-
Add 1 µL of the diluted inhibitor (or DMSO for control).
-
Pre-incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction: Add a solution containing the ATF2 substrate and ATP to start the reaction.
-
Incubation: Incubate the reaction mixture for 30 minutes at 30°C.
-
Termination and Detection:
-
Western Blot: Terminate the reaction by adding SDS-PAGE loading buffer. Separate proteins by gel electrophoresis, transfer to a membrane, and probe with an antibody specific for phospho-ATF2 (Thr71).[13]
-
ADP-Glo™ Assay: Terminate the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) by following the manufacturer's protocol.
-
-
Data Analysis: Quantify the signal for each inhibitor concentration. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cellular Anti-Inflammatory Activity Assay (TNF-α Release)
This cell-based assay assesses the functional consequence of p38 inhibition by measuring the suppression of a key pro-inflammatory cytokine, TNF-α, in a relevant cell line.[14]
Principle: The human monocytic cell line THP-1 is stimulated with lipopolysaccharide (LPS) to induce a potent inflammatory response, including the production and secretion of TNF-α, a process highly dependent on p38 MAPK activity.[12][14] Cells are pre-treated with the inhibitors, and the amount of TNF-α released into the culture medium is quantified by ELISA.
Step-by-Step Methodology:
-
Cell Culture: Plate THP-1 cells in a 96-well plate at a density of approximately 5 x 10^4 cells per well in RPMI-1640 medium supplemented with 10% FBS.[14]
-
Inhibitor Treatment: Prepare serial dilutions of this compound and Doramapimod. Add the diluted compounds to the cells and pre-incubate for 1 hour at 37°C.
-
Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to stimulate TNF-α production.[14] Include wells with no LPS (unstimulated control) and LPS with DMSO only (vehicle control).
-
Incubation: Incubate the plate for 17-18 hours at 37°C in a CO2 incubator.[14]
-
Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the secreted TNF-α.
-
Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available human TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of TNF-α release for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by non-linear regression analysis.
Concluding Remarks and Future Directions
The this compound scaffold, particularly compound 10g, demonstrates promising sub-micromolar potency against p38α, placing it in a comparable range to the clinical candidate Doramapimod in biochemical assays.[4] However, Doramapimod is more extensively characterized, with known potency against all p38 isoforms and a distinct allosteric binding mechanism that contributes to its high affinity and slow dissociation rate.[5][8]
For researchers investigating this compound derivatives, the critical next steps involve a comprehensive evaluation of kinase selectivity across a broad panel to identify potential off-target liabilities. Furthermore, head-to-head cellular assays, as outlined in this guide, are essential to confirm that the biochemical potency translates into desired functional outcomes. Understanding the precise binding mode and kinetics of this new chemical series will also be crucial in optimizing its properties for potential therapeutic development. This rigorous, comparative approach ensures that only the most promising candidates with superior potency, selectivity, and cellular efficacy advance in the drug discovery pipeline.
References
-
Prins, N. D., et al. (2021). A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor neflamapimod in mild Alzheimer's disease. Alzheimer's Research & Therapy, 13(1), 106. [Link]
-
Li, Z., et al. (2021). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Omega, 6(17), 11344–11352. [Link]
-
Patsnap Synapse. Doramapimod. [Link]
-
PubChem. Doramapimod. [Link]
-
opnMe, Boehringer Ingelheim. p38 MAPK inhibitor. [Link]
-
Lee, J. K., et al. (2015). Synthesis and biological evaluation of this compound-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(17), 3694–3698. [Link]
- Davies, S. P., et al. (2005). Selectivity of SB203580, SB202190 and other commonly used p38 inhibitors: profiling against a multi-enzyme panel. Bentham Science Publishers.
-
Wang, Y., et al. (2011). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. Journal of Biomolecular Screening, 16(6), 654–663. [Link]
-
Ahn, J. S., et al. (2017). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Molecules, 22(8), 1337. [Link]
- Rebollo, A., & Raivich, G. (2002). Feedback regulation of p38 activity via ATF2 is essential for survival of embryonic liver cells. The EMBO Journal, 21(14), 3747–3757.
- Vanden Berghe, W., et al. (2000).
-
IUPHAR/BPS Guide to PHARMACOLOGY. SB203580. [Link]
- Gold, B. G., et al. (2004). The specific FKBP38 inhibitor N-(N',N'-dimethylcarboxamidomethyl)cycloheximide has potent neuroprotective and neurotrophic properties in brain ischemia. The Journal of Neuroscience, 24(22), 5161–5168.
-
ResearchGate. Inhibition of (a) TNF-α, (b) IL-1β, and (c) IL-8 production in LPS-induced THP-1 by p38 and MK2 inhibitors. [Link]
- Wang, Y. S., et al. (2002). The binding of actin to p38 MAPK and inhibiting its kinase activity in vitro. Science in China Series C: Life Sciences, 45(1), 88-95.
-
Science.gov. p38-mapk inhibitor sb203580: Topics. [Link]
-
Li, Y. P., et al. (2005). TNF-α acts via p38 MAPK to stimulate expression of the ubiquitin ligase atrogin1/MAFbx in skeletal muscle. The FASEB Journal, 19(3), 362–370. [Link]
Sources
- 1. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. SB203580 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Synthesis and biological evaluation of this compound-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BIRB 796 (Doramapimod) | pan-p38 MAPK inhibitor | p38α/β/γ/δ inhibitor | CAS 285983-48-4 | Buy BIRB-796 from Supplier InvivoChem [invivochem.com]
- 6. Doramapimod | C31H37N5O3 | CID 156422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 14. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Validation of a Cell-Based Assay for Screening N-Cyclopropylbenzamide and its Analogs as Histone Deacetylase Inhibitors
For researchers, scientists, and drug development professionals, the robust validation of a cell-based assay is paramount to ensure the reliable identification and characterization of novel therapeutic candidates. This guide provides an in-depth technical overview of the validation process for a cell-based assay designed to screen for N-Cyclopropylbenzamide and its derivatives as potential Histone Deacetylase (HDAC) inhibitors. We will objectively compare the performance of a homogeneous luminescent cell-based assay with alternative screening methodologies and provide the supporting rationale and experimental framework for a comprehensive validation plan.
The Scientific Rationale: this compound and the Epigenetic Landscape
Epigenetic modifications, such as histone acetylation, are critical regulators of gene expression, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders.[1] Histone Deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression.[1] Consequently, HDAC inhibitors have emerged as a promising class of therapeutics.
Benzamides constitute a significant class of synthetic HDAC inhibitors, with some already approved for clinical use.[2] Notably, recent studies have identified a 2-cyclopropylbenzamide derivative as a potent and selective inhibitor of HDAC3, highlighting the therapeutic potential of this chemical scaffold.[3] This underscores the necessity for reliable and efficient screening platforms to identify and characterize novel this compound-based HDAC inhibitors.
The Signaling Pathway of HDAC Inhibition
The mechanism of action for HDAC inhibitors involves the prevention of acetyl group removal from histones. This leads to a state of hyperacetylation, which relaxes the chromatin structure and allows for the transcription of tumor suppressor genes and other genes involved in cell cycle arrest and apoptosis.
Caption: A stepwise workflow for the validation of the cell-based assay.
Detailed Experimental Protocols
1. Cell Culture and Seeding:
-
Cell Line: HCT116 human colon carcinoma cells are a suitable choice due to their robust growth and documented use in HDAC assays. [4]* Culture Conditions: Maintain cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed 5,000 cells per well in a 384-well white, clear-bottom plate and incubate for 24 hours.
2. Compound Treatment:
-
Prepare a serial dilution of this compound and control compounds (e.g., Trichostatin A as a positive control, DMSO as a negative control) in the appropriate cell culture medium.
-
Add the compounds to the cells and incubate for a predetermined time (e.g., 6 hours).
3. Luminescent Signal Detection (using a commercial kit like HDAC-Glo™ I/II):
-
Equilibrate the HDAC-Glo™ I/II Reagent to room temperature.
-
Add a volume of the reagent equal to the volume of cell culture medium in each well.
-
Mix briefly on an orbital shaker.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
Validation Parameters and Acceptance Criteria
1. Specificity:
-
Objective: To ensure the assay signal is specific to HDAC inhibition.
-
Method: Compare the signal in cells treated with a known pan-HDAC inhibitor (e.g., Trichostatin A) to untreated cells and cells treated with a vehicle control (DMSO). A significant decrease in signal with the known inhibitor demonstrates specificity.
-
Acceptance Criterion: A statistically significant difference (p < 0.05) between the inhibitor-treated and control wells.
2. Precision:
-
Objective: To assess the degree of scatter between multiple measurements.
-
Method:
-
Repeatability (Intra-assay precision): Analyze multiple replicates of control and compound-treated wells on the same plate.
-
Intermediate Precision (Inter-assay precision): Repeat the assay on different days with different operators and reagent lots.
-
-
Acceptance Criterion: Coefficient of variation (%CV) ≤ 20%.
3. Accuracy:
-
Objective: To determine the closeness of the measured value to the true value.
-
Method: Spike known concentrations of a reference standard into the assay and measure the recovery.
-
Acceptance Criterion: Percent recovery between 80% and 120%.
4. Linearity:
-
Objective: To assess the assay's ability to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Method: Analyze a serial dilution of a known active compound and plot the response against the concentration. For cell-based assays with a sigmoidal dose-response, the linear portion of the curve is evaluated. [5]* Acceptance Criterion: A correlation coefficient (R²) > 0.95 for the linear range of the dose-response curve.
5. Range:
-
Objective: To define the concentration range over which the assay is precise, accurate, and linear.
-
Method: Determined from the linearity, accuracy, and precision data.
-
Acceptance Criterion: The range should encompass the expected IC50 values of the test compounds.
6. Robustness:
-
Objective: To evaluate the assay's performance under minor variations in experimental conditions.
-
Method: Intentionally vary parameters such as incubation time, cell seeding density, and reagent concentration and observe the effect on the assay results.
-
Acceptance Criterion: The assay results should not be significantly affected by small, deliberate variations in the method parameters.
7. Z'-Factor:
-
Objective: To determine the quality and suitability of the assay for high-throughput screening.
-
Method: The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |µp - µn|
-
Interpretation: [6][7][8] * Z' > 0.5: Excellent assay
-
0 < Z' < 0.5: Marginal assay
-
Z' < 0: Unsuitable for screening
-
Data Presentation and Interpretation
All quantitative data from the validation experiments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Summary of Assay Validation Parameters
| Parameter | Method | Acceptance Criterion | Result |
| Specificity | Comparison with known HDAC inhibitor | Statistically significant signal reduction | Pass/Fail |
| Precision (Repeatability) | %CV of replicates on a single plate | ≤ 20% | %CV |
| Precision (Intermediate) | %CV of replicates across multiple days | ≤ 20% | %CV |
| Accuracy | % Recovery of a spiked reference standard | 80-120% | % Recovery |
| Linearity | Correlation coefficient (R²) of the dose-response curve | > 0.95 | R² |
| Range | Determined from linearity, accuracy, and precision data | Encompasses expected IC50 values | [Concentration Range] |
| Robustness | Insensitivity to minor variations | No significant impact on results | Pass/Fail |
| Z'-Factor | Calculation based on positive and negative controls | > 0.5 | Z' value |
Conclusion
The validation of a cell-based assay is a critical step in the drug discovery process, ensuring the generation of high-quality, reliable data. By following the comprehensive framework outlined in this guide, researchers can confidently establish a robust screening platform for the identification and characterization of novel this compound-based HDAC inhibitors. The use of a physiologically relevant cell-based assay as the primary screen, complemented by biochemical and other secondary assays, provides a powerful strategy to advance promising candidates toward clinical development.
References
-
Hsu, M., et al. (2016). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(3), 271-282. Available at: [Link]
-
Di Micco, S., et al. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry, 66(21), 14690-14711. Available at: [Link]
-
Wang, Y., et al. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Molecules, 24(17), 3148. Available at: [Link]
-
Glogowski, E., et al. (2024). New potent N-hydroxycinnamamide-based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP-1 leukaemia cells. Archivum Immunologiae et Therapiae Experimentalis, 72(1), 1. Available at: [Link]
-
Seto, E., & Yoshida, M. (2014). Profiling technologies for the identification and characterization of small-molecule histone deacetylase inhibitors. The Journal of biological chemistry, 289(11), 7275–7281. Available at: [Link]
-
Wieczorek, M., et al. (2023). Validation of an ICH Q2 Compliant Flow Cytometry-Based Assay for the Assessment of the Inhibitory Potential of Mesenchymal Stromal Cells on T Cell Proliferation. International Journal of Molecular Sciences, 24(6), 5283. Available at: [Link]
-
Inks, M. D., et al. (2020). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. ACS medicinal chemistry letters, 11(11), 2241–2248. Available at: [Link]
-
Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services. Available at: [Link]
-
BMG LABTECH. (2025). The Z prime value (Z´). Available at: [Link]
-
Wagner, T., et al. (2009). Novel N-hydroxybenzamide-based HDAC inhibitors with branched CAP group. Bioorganic & medicinal chemistry letters, 19(22), 6431–6435. Available at: [Link]
-
Johnson, C. H., et al. (2011). A Chemical Strategy for the Cell-Based Detection of HDAC Activity. ACS Chemical Biology, 6(12), 1361-1369. Available at: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
Wikipedia. (n.d.). Z-factor. Available at: [Link]
-
Sterling Pharma Solutions. (2024). Applying analytical method validation to cell-based potency assays. Available at: [Link]
-
DATAtab. (2026). z-Score: Definition, Formula, Calculation & Interpretation. Available at: [Link]
-
High Throughput Screening: Z prime and Z factor calculation. (2020, July 23). YouTube. Available at: [Link]
-
Celyad Oncology. (2024). A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. Available at: [Link]
Sources
- 1. New potent N‐hydroxycinnamamide‐based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP‐1 leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 8. Z-factor - Wikipedia [en.wikipedia.org]
Comparative Guide: Assessing the Selectivity of N-Cyclopropylbenzamide Kinase Inhibition
Executive Summary: The Selectivity Imperative
In the development of tropomyosin receptor kinase (TRK) inhibitors, the N-Cyclopropylbenzamide scaffold represents a paradigm shift from broad-spectrum potency to precision targeting. Unlike earlier multi-kinase inhibitors that rely on indazole or macrocyclic cores to hit a wide range of targets (TRK, ROS1, ALK), the this compound moiety—most notably utilized in Larotrectinib —facilitates a highly specific Type I binding mode restricted almost exclusively to the TRK family (NTRK1, NTRK2, NTRK3).
This guide provides a technical framework for researchers to assess and validate this selectivity profile. We compare the this compound class against broad-spectrum alternatives and detail the "self-validating" experimental protocols required to confirm on-target efficacy versus off-target liability.
The Chemical Basis of Selectivity
To understand the performance differences, one must analyze the structural causality.
-
The this compound Scaffold (e.g., Larotrectinib): This scaffold functions as a compact Type I inhibitor. The N-cyclopropyl group positions the benzamide to form a critical hydrogen bond network deep within the ATP-binding pocket of TRK kinases. Its steric shape is "tuned" to the specific volume of the TRK ATP pocket, excluding it from binding effectively to structurally similar kinases like ALK or ROS1.
-
The Indazole/Macrocyclic Scaffolds (e.g., Entrectinib): These bulky scaffolds rely on a broader set of hydrophobic interactions that are conserved across multiple kinase families. While this increases the "hit rate" (inhibiting TRK, ROS1, and ALK simultaneously), it introduces off-target liabilities and potential toxicity overlap.
Comparative Performance Matrix
The following table summarizes the selectivity profiles based on standard biochemical IC₅₀ values and clinical observation.
| Feature | This compound Class (e.g., Larotrectinib) | Indazole Class (e.g., Entrectinib) | Implication |
| Primary Targets | TRKA, TRKB, TRKC | TRKA/B/C, ROS1, ALK | N-Cyc is "TRK-Pure"; Indazole is "Multi-Kinase" |
| Binding Mode | Type I (ATP Competitive) | Type I (ATP Competitive) | Both compete with ATP, but N-Cyc is sterically restricted. |
| Selectivity Ratio | >100-fold selective for TRK vs. non-TRK | <10-fold selective vs. ROS1/ALK | N-Cyc reduces off-target toxicity. |
| CNS Penetration | High | High | Both cross BBB, but N-Cyc has fewer CNS off-targets. |
| Off-Target Liability | Minimal (Low VEGFR/PDGFR inhibition) | Moderate (Potential for broader kinase inhibition) | N-Cyc minimizes dose-limiting toxicities. |
Experimental Protocols for Selectivity Assessment
As a Senior Application Scientist, I recommend a two-tier validation system. Do not rely solely on biochemical
Protocol A: The "Gold Standard" Radiometric Kinase Assay
Rationale: Fluorescence-based assays (FRET/FP) are prone to interference from autofluorescent compounds or light scattering. Radiometric assays measure the direct transfer of
Methodology:
-
Substrate Preparation: Use Poly(Glu,Tyr)4:1 as the generic substrate for TRK kinases.
-
Reaction Assembly:
-
Prepare Base Reaction Buffer: 20 mM Hepes (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT.
-
Add this compound compound in 100% DMSO (1% final DMSO concentration).
-
Add Recombinant TRKA/B/C kinase (0.5–2 nM final).
-
-
Initiation: Add
-ATP (Specific activity: 10 µCi/µL). Ensure ATP concentration is at for the specific kinase to ensure competitive kinetics are valid. -
Incubation: Incubate for 2 hours at Room Temperature (RT).
-
Termination: Spot reaction onto P81 ion-exchange filter paper.
-
Wash: Wash filters 3x with 0.75% Phosphoric acid to remove unbound ATP.
-
Detection: Quantify via scintillation counting.
Protocol B: The Self-Validating Isogenic Ba/F3 System
Rationale: Biochemical assays show binding, not function. The Ba/F3 system is "self-validating" because parental Ba/F3 cells depend on IL-3 for survival. By transforming them with an NTRK fusion (e.g., ETV6-NTRK1), they become addicted to TRK signaling. If the this compound kills the transformed cells but spares the parental (IL-3 supplemented) cells, you have proven on-target selectivity.
Methodology:
-
Cell Line Generation:
-
Parental: Ba/F3 maintained in RPMI-1640 + 10% FBS + 10 ng/mL IL-3.
-
Target: Ba/F3 transduced with ETV6-NTRK1 (IL-3 independent).
-
Off-Target Control: Ba/F3 transduced with ROS1 or ALK fusions.
-
-
Seeding: Plate 5,000 cells/well in 96-well plates.
-
Treatment:
-
Apply 9-point dilution series of the this compound inhibitor.
-
Critical Step: Treat Parental cells in the presence of IL-3. Treat Target cells in the absence of IL-3.
-
-
Incubation: 72 hours at 37°C, 5% CO₂.
-
Readout: CellTiter-Glo (ATP luminescence).
-
Analysis: Calculate
.-
Success Criteria:
(NTRK) < 10 nM; (Parental + IL-3) > 1000 nM. This >100x window confirms the compound kills via TRK inhibition, not general cytotoxicity.
-
Visualizing the Mechanism
Diagram 1: The Selectivity Filter Logic
This diagram illustrates the logical flow of how the this compound scaffold filters out off-targets compared to multi-kinase inhibitors.
Caption: Structural logic dictating the high selectivity of this compound for TRK over ALK/ROS1.
Diagram 2: Self-Validating Experimental Workflow
This workflow demonstrates the decision tree for validating the inhibitor using the Ba/F3 isogenic system.
Caption: The "Self-Validating" Ba/F3 workflow ensures observed toxicity is mechanism-dependent.
References
-
Drilon, A., et al. (2018). "Efficacy of Larotrectinib in TRK Fusion–Positive Cancers." New England Journal of Medicine. [Link]
-
Federman, N., & McDermott, R. (2019). "Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer." Expert Review of Clinical Pharmacology. [Link]
-
Doebele, R. C., et al. (2020). "Entrectinib in patients with advanced or metastatic NTRK fusion-positive solid tumours: integrated analysis of three phase 1–2 trials." The Lancet Oncology. [Link]
-
Eurofins Discovery. "KinaseProfiler™ Radiometric Specificity Testing Services." Eurofins Discovery. [Link]
-
Cocco, E., Scaltriti, M., & Drilon, A. (2018). "NTRK fusion-positive cancers and TRK inhibitor resistance." Nature Reviews Clinical Oncology. [Link]
Safety Operating Guide
N-Cyclopropylbenzamide proper disposal procedures
Executive Summary & Operational Scope
This guide defines the standard operating procedure (SOP) for the disposal of N-Cyclopropylbenzamide (CAS: 15205-35-3).[1] While often viewed as a standard pharmaceutical intermediate, the presence of the cyclopropyl moiety introduces specific thermodynamic considerations—namely, ring strain energy (~27.5 kcal/mol)—that dictate high-temperature incineration as the only acceptable disposal route.[1]
Critical Directive: Under no circumstances should this compound be discharged into municipal sewer systems. Its hydrolysis products (specifically cyclopropylamine) possess distinct toxicity profiles and volatility risks that differ from the parent amide.
Compound Profile & Hazard Identification
Before initiating disposal, operators must validate the chemical identity and associated hazards.[2] This data dictates the segregation logic.
| Parameter | Technical Detail |
| Chemical Name | This compound |
| CAS Registry Number | 15205-35-3 |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol |
| Physical State | Solid (typically white to off-white crystalline powder) |
| Solubility | Low water solubility; soluble in organic solvents (DMSO, Methanol) |
Hazard Classification (GHS)
-
H302: Harmful if swallowed.[3]
-
H410: Very toxic to aquatic life with long-lasting effects (Benzamide class characteristic).
Pre-Disposal: Segregation & Compatibility
Effective disposal begins at the bench. You must segregate this waste stream based on its chemical reactivity, specifically avoiding conditions that catalyze amide hydrolysis.
-
Incompatibility: Strong Oxidizers (e.g., Nitric Acid, Peroxides) and Strong Acids/Bases.[1]
-
Reasoning: Acidic or basic environments can hydrolyze the amide bond, releasing cyclopropylamine . Cyclopropylamine is significantly more volatile and toxic than the parent benzamide.
-
-
Waste Stream Classification:
-
Solid Waste: Classify as "Hazardous Organic Solid."
-
Liquid Waste: If dissolved in solvent, classify based on the solvent (e.g., "Non-Halogenated Organic Solvent").[1]
-
Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Spills)[1]
-
Applicability: Expired reagents, synthesis solids, or spill cleanup materials.[1][5]
-
Procedure:
-
Collect solids using a spark-proof scoop.
-
Place material into a High-Density Polyethylene (HDPE) or glass wide-mouth jar.
-
Label the container with the full chemical name (No abbreviations) and the hazard warning: "Toxic - Organic Solid."
-
Final Fate: Transfer to EHS for High-Temperature Incineration .
-
Scientific Rationale: The cyclopropyl ring requires significant thermal energy to break efficiently without forming reactive aliphatic intermediates. Incineration ensures complete mineralization to CO₂, H₂O, and NOₓ.[1]
-
Protocol B: Liquid Waste (Mother Liquors/Solutions)
-
Applicability: Reaction mixtures or HPLC waste containing this compound.
-
Procedure:
-
Determine if the solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Methanol, Ethyl Acetate).
-
Pour into the appropriate "Organic Solvent Waste" carboy.
-
Do not mix with aqueous acidic waste streams.
-
Final Fate: Fuel blending or Incineration.
-
Protocol C: Empty Containers
-
Applicability: Vials or bottles that contained the pure substance.
-
Procedure:
-
Triple rinse the container with a compatible solvent (e.g., Acetone or Ethanol).
-
Collect the rinsate as Liquid Waste (Protocol B) .
-
Deface the label.
-
Dispose of the dry, rinsed container as standard glass trash (unless P-listed regulations apply in your specific jurisdiction; this compound is generally not P-listed, but local verification is required).[1]
-
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision matrix for disposing of this compound, ensuring the material never reaches the aqueous waste stream.
Figure 1: Decision tree for the segregation and disposal of this compound, prioritizing incineration and preventing aqueous discharge.
Scientific Integrity: The "Why" Behind the Protocol
Thermodynamic Stability & Ring Strain: The cyclopropyl group is a strained ring system. While kinetically stable under standard storage conditions, it possesses high potential energy. Standard chemical waste treatment (such as oxidation beds) may not fully degrade the ring structure, potentially leaving toxic residues. Incineration at >850°C provides the activation energy required to shatter the ring and the amide bond simultaneously, preventing the formation of toxic metabolites in the environment.
Hydrolysis Risk (The Hidden Hazard):
We prioritize keeping this waste separate from acids because the amide bond is susceptible to hydrolysis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 27133, this compound.[7] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link][1]
-
National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link][1][6]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. unicam.it [unicam.it]
- 6. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 7. GSRS [gsrs.ncats.nih.gov]
A Researcher's Guide to Safe Handling: Personal Protective Equipment for N-Cyclopropylbenzamide
This guide provides essential safety protocols and logistical information for the handling and disposal of N-Cyclopropylbenzamide (CAS: 15205-35-3). As a research chemical with limited specific toxicological data, a cautious and systematic approach to safety is paramount. The procedures outlined below are designed to empower researchers, scientists, and drug development professionals to mitigate risks effectively, ensuring personal safety and experimental integrity. Our approach is grounded in the foundational principle of the hierarchy of controls, prioritizing engineering solutions and supplementing them with robust personal protective equipment protocols.
Foundational Safety: Hazard Assessment and Engineering Controls
This compound is a light brown, crystalline solid.[1] While no specific Occupational Exposure Limits (OELs) have been established by major regulatory bodies like OSHA, this does not imply an absence of hazard.[2][3][4][5] Therefore, it must be handled with the assumption that it is potentially hazardous upon inhalation, ingestion, or direct contact. The primary risks associated with a solid of this nature are the inhalation of airborne dust particles and contact with skin and eyes.[1][6]
The Hierarchy of Controls is a systematic approach to minimizing exposure. Before any personal protective equipment is selected, the following engineering and administrative controls are mandatory:
-
Engineering Controls : These are the first and most effective line of defense as they control the hazard at its source.
-
Ventilation : All handling of this compound powder must be conducted within a certified chemical fume hood or a powder containment hood. This is critical to prevent the generation of airborne dust.[1]
-
Safety Infrastructure : Ensure that a safety shower and an eyewash station are unobstructed and readily accessible in the immediate work area.[7]
-
-
Administrative Controls :
-
Restricted Access : Designate specific areas for handling this compound and limit access to authorized personnel only.
-
Standard Operating Procedures (SOPs) : Develop and strictly follow a detailed SOP for all tasks involving this compound.
-
Key Chemical Properties
| Property | Value | Source |
| CAS Number | 15205-35-3 | [8][9] |
| Molecular Formula | C10H11NO | [8][9] |
| Physical State | Solid, Crystalline | [1] |
| Appearance | Light brown | [1] |
| Melting Point | 122 - 126 °C / 251.6 - 258.8 °F | [1] |
Personal Protective Equipment (PPE): A Task-Based Protocol
PPE is the final barrier between the researcher and the chemical hazard. The selection of appropriate PPE is not optional and must be based on a thorough risk assessment of the specific procedure being performed.[7]
| Task / Potential Exposure | Minimum Required PPE |
| Low-Exposure Tasks (e.g., handling sealed containers, preparing solutions in a fume hood) | - Chemical safety goggles- Standard laboratory coat- Nitrile gloves (single pair) |
| High-Exposure Tasks (e.g., weighing powder, transfers, cleaning spills) | - Chemical safety goggles and a full-face shield- Laboratory coat- Double-gloving (e.g., two pairs of nitrile gloves)- Respiratory protection may be required (see below) |
Eye and Face Protection
Direct contact with chemical dust can cause serious eye irritation.[6]
-
Minimum Requirement : ANSI Z87.1-compliant or EN166-compliant chemical safety goggles must be worn at all times in the laboratory where this compound is handled.[1]
-
Enhanced Precaution : When weighing the solid compound or performing any task with a significant risk of dust generation, a full-face shield must be worn over the safety goggles to protect the entire face.
Skin and Body Protection
-
Protective Clothing : A clean, buttoned laboratory coat is mandatory to protect against incidental skin contact and contamination of personal clothing.[1]
-
Gloves : Appropriate protective gloves are essential to prevent skin exposure.[1]
-
Material : For incidental contact, nitrile gloves are a suitable choice.
-
Integrity : Always inspect gloves for tears or punctures before use.
-
Technique : Remove gloves using a method that avoids touching the outer contaminated surface with bare skin. Dispose of them immediately in the designated chemical waste container. For procedures with higher risk, consider double-gloving.
-
Respiratory Protection
While engineering controls are designed to prevent inhalation, respiratory protection may be necessary in specific situations.
-
Under Normal Conditions : If all work with this compound powder is performed within a certified fume hood, respiratory protection is generally not required.[1]
-
When Required : In the event of a large spill outside of a containment hood or during maintenance activities where dust exposure is possible, respiratory protection is mandatory.
-
Recommended Type : A NIOSH-approved respirator with a particle filter (e.g., an N95, P95, or P100 filter) is recommended to protect against airborne solid particulates.[1] All personnel required to wear respirators must be properly fit-tested and trained in their use.
Safe Handling and Disposal Workflow
A systematic workflow ensures that safety is integrated into every step of the experimental process, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Operational Plan
-
Preparation :
-
Verify that the fume hood is functioning correctly.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware) within the hood.
-
Prepare a designated, sealed waste container for solid chemical waste.
-
Don all required PPE as determined by your risk assessment.
-
-
Handling :
-
Post-Handling and Decontamination :
-
Once the handling task is complete, carefully clean all equipment and the work surface within the fume hood using an appropriate solvent and absorbent materials.
-
Place all contaminated disposable items (e.g., weigh boats, bench paper, gloves) into the designated solid waste container.
-
-
Disposal :
-
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Ensure the waste container is clearly labeled, sealed, and stored in a designated satellite accumulation area.
-
Dispose of the waste through your institution's certified hazardous waste disposal program.[6] Do not dispose of it in standard trash or down the drain.
-
Emergency Procedures
In case of accidental exposure, immediate action is critical.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.[6]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Ingestion : Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[6]
By adhering to these protocols, researchers can confidently and safely work with this compound, ensuring both personal well-being and the integrity of their scientific pursuits.
References
-
Fisher Scientific. (2025). Safety Data Sheet - Cyclopropanecarboxamide. (Note: A direct SDS for this compound was not available; this reference is for a structurally related compound and general chemical handling principles.)
-
Fisher Scientific. (2025). Safety Data Sheet - N-Benzylbenzamide. (Note: A direct SDS for this compound was not available; this reference is for a structurally related compound and general first-aid and disposal principles.)
-
PubMed. (n.d.). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads.
-
PubChem, National Institutes of Health. (n.d.). Benzamide, N-cyclopropyl-.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-2.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
-
Fisher Scientific. (2025). Safety Data Sheet - Cyclopropylamine. (Note: Referenced for general principles on ventilation and handling of cyclic amine derivatives.)
-
SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
-
Ontario Pesticide Education Program. (2020). Grower Pesticide Safety Course Manual - Chapter 11: Protective Clothing and Personal Protective Equipment.
-
WorkSafeBC. (2025). Table of exposure limits for chemical and biological substances.
-
Wikipedia. (n.d.). Isocyanate. (Referenced for general principles of PPE for chemical handling.)
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards.
-
Global Substance Registration System (GSRS). (n.d.). This compound.
-
CHEMM. (n.d.). Personal Protective Equipment (PPE).
-
Ontario Ministry of Labour, Immigration, Training and Skills Development. (2022). Current occupational exposure limits for Ontario workplaces under Regulation 833.
Sources
- 1. fishersci.com [fishersci.com]
- 2. Permissible Exposure Limits – OSHA Annotated Table Z-2 | Occupational Safety and Health Administration [osha.gov]
- 3. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 4. worksafebc.com [worksafebc.com]
- 5. Current occupational exposure limits for Ontario workplaces under Regulation 833 | ontario.ca [ontario.ca]
- 6. fishersci.com [fishersci.com]
- 7. sams-solutions.com [sams-solutions.com]
- 8. Benzamide, N-cyclopropyl- | C10H11NO | CID 27133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
